molecular formula C9H9N3 B072067 7-Methyl-1,8-naphthyridin-2-amine CAS No. 1568-93-0

7-Methyl-1,8-naphthyridin-2-amine

Katalognummer: B072067
CAS-Nummer: 1568-93-0
Molekulargewicht: 159.19 g/mol
InChI-Schlüssel: ZIFGWWCUONMOLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-1,8-naphthyridin-2-amine is a sophisticated naphthyridine derivative of significant interest in medicinal chemistry and chemical biology research. This heterocyclic amine serves as a privileged scaffold and key synthetic intermediate for the development of novel pharmacologically active compounds. Its primary research value lies in its potential as a core structure for designing kinase inhibitors, owing to its ability to act as a hydrogen bond acceptor and donor, facilitating targeted interactions with enzyme active sites. Researchers utilize this compound to explore structure-activity relationships (SAR) in the design of ligands for various adenosine triphosphate (ATP)-binding pockets. Furthermore, its planar, aromatic structure makes it a candidate for incorporation into molecular probes and fluorescent tags for studying biomolecular interactions and cellular processes. The mechanism of action for derivatives of this compound is typically through competitive inhibition at catalytic sites, often disrupting signal transduction pathways critical in cell proliferation and inflammation. Supplied as a high-purity solid, this compound is intended for use in lead optimization, synthetic methodology development, and biochemical screening assays.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-methyl-1,8-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-2-3-7-4-5-8(10)12-9(7)11-6/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFGWWCUONMOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344100
Record name 7-methyl-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1568-93-0
Record name 2-Amino-7-methyl-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1568-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methyl-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methyl-1,8-naphthyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Methyl-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 7-Methyl-1,8-naphthyridin-2-amine, a crucial scaffold in medicinal chemistry. The document details the core chemical reactions, provides in-depth experimental protocols, and presents quantitative data to support reproducibility.

Core Synthesis Pathway: Acid-Catalyzed Condensation

The most direct and commonly employed method for the synthesis of this compound is the acid-catalyzed condensation of 2,6-diaminopyridine with a four-carbon carbonyl compound, typically 3-oxobutyraldehyde dimethyl acetal. This reaction, an adaptation of the Friedländer annulation, efficiently constructs the bicyclic 1,8-naphthyridine ring system.[1][2]

The reaction proceeds via an initial condensation between one of the amino groups of 2,6-diaminopyridine and the aldehyde functionality of 3-oxobutyraldehyde dimethyl acetal to form a Schiff base intermediate. Subsequent intramolecular cyclization, driven by the acidic catalyst, and eventual aromatization leads to the formation of the desired this compound. Phosphoric acid is a commonly used catalyst for this transformation.[2][3]

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound.

Synthesis of this compound from 2,6-diaminopyridine

Materials:

  • 2,6-diaminopyridine

  • 3-oxobutyraldehyde dimethyl acetal (also known as 3-ketobutanal dimethyl acetal)

  • Phosphoric acid (H₃PO₄)

  • Chloroform (CHCl₃)

  • Ammonium hydroxide (NH₄OH)

  • Silica gel for column chromatography

Procedure:

  • A mixture of 2,6-diaminopyridine, 3-oxobutyraldehyde dimethyl acetal, and phosphoric acid is prepared.

  • The reaction mixture is stirred for a specified period, typically around 3 hours.[3]

  • Following the reaction, the mixture is neutralized with ammonium hydroxide.

  • The aqueous layer is extracted with chloroform.

  • The combined organic extracts are dried and the solvent is removed under reduced pressure to yield the crude product.

  • Purification of the crude product is achieved by column chromatography on silica gel to afford pure this compound.[3]

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound and its isotopically labeled analogue.

CompoundStarting MaterialsCatalyst/ReagentsYieldReference
This compound2,6-diaminopyridine, 3-oxobutyraldehyde dimethyl acetalPhosphoric acidN/A[2]
[¹⁵N₃]2-amino-7-methyl-1,8-naphthyridine[¹⁵N₂]2,6-diaminopyridine, 3-ketobutanal dimethyl acetalH₃PO₄70%[3]

Synthesis Pathway Diagram

The following diagram illustrates the synthesis of this compound from 2,6-diaminopyridine.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 2,6-diaminopyridine C Condensation & Cyclization A->C Phosphoric Acid B 3-oxobutyraldehyde dimethyl acetal B->C D This compound C->D Yield: 70% (for ¹⁵N labeled)

Caption: Synthesis of this compound.

Further Functionalization

The synthesized this compound can be further functionalized. For instance, the amino group can be acetylated using acetic anhydride.[1] The methyl group at the 7-position is also amenable to oxidation. For example, the 7-methyl group of 2-acetylamino-7-methyl-1,8-naphthyridine can be oxidized to a carboxaldehyde group using selenium dioxide.[1] These subsequent modifications allow for the generation of a diverse library of 1,8-naphthyridine derivatives for various research and drug development applications.

References

Technical Guide: Physicochemical Properties of 7-Methyl-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Methyl-1,8-naphthyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,8-naphthyridine scaffold is a recognized "privileged scaffold" due to its ability to bind to a variety of biological targets, leading to a broad spectrum of activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] This document summarizes available quantitative data, details a common experimental protocol for its synthesis, and visualizes its proposed mechanism of action.

Core Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available from commercial suppliers, key experimental values for properties such as melting point, boiling point, and pKa are not widely reported in publicly available literature.

PropertyValueSource
Molecular Formula C₉H₉N₃PubChem
Molecular Weight 159.19 g/mol --INVALID-LINK--, PubChem
Physical Form Dark beige powder/solid--INVALID-LINK--, --INVALID-LINK--
Purity 95-97%--INVALID-LINK--, --INVALID-LINK--
Predicted logP (XLogP3) 1.5PubChem
Melting Point Data not available
Boiling Point Data not available--INVALID-LINK--
pKa Data not available
Solubility Data not available

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Friedländer annulation, which involves the acid-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] A specific example is the reaction of 2,6-diaminopyridine with 3-ketobutanal dimethyl acetal.[2][3]

Reaction:

  • Reactants: 2,6-diaminopyridine and 3-ketobutanal dimethyl acetal

  • Catalyst: Phosphoric acid (H₃PO₄)

  • Solvent: Typically, the reaction is run with the acid acting as the solvent.

Procedure:

  • To a reaction flask, add 2,6-diaminopyridine and phosphoric acid.

  • Stir the mixture and slowly add 3-ketobutanal dimethyl acetal.

  • Heat the reaction mixture and maintain the internal temperature for a specified period (e.g., 3 hours).[2]

  • After the reaction is complete, cool the mixture and neutralize it with a base, such as ammonium hydroxide or sodium hydroxide, to a pH of 10.[2]

  • The crude product will precipitate out of the solution. Collect the precipitate by filtration.

  • Extract the aqueous filtrate with an organic solvent, such as chloroform or diethyl ether, to recover any dissolved product.[2]

  • Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent.

  • The crude product can be purified by column chromatography on silica gel or alumina to yield the pure this compound.[2]

Visualization of the Synthetic Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A 2,6-Diaminopyridine D Stirring and Heating (e.g., 3 hours) A->D B 3-Ketobutanal dimethyl acetal B->D C Phosphoric Acid (Catalyst) C->D E Neutralization (e.g., NH4OH to pH 10) D->E F Precipitation and Filtration E->F G Aqueous Layer E->G I Column Chromatography F->I H Organic Extraction (e.g., Chloroform) G->H H->I J Pure this compound I->J

Caption: Synthetic workflow for this compound.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Derivatives of the 1,8-naphthyridine scaffold are well-documented for their antibacterial activity, which is often attributed to the inhibition of bacterial DNA gyrase (a type II topoisomerase).[4] This enzyme is essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antimicrobial agents. While specific studies on this compound's interaction with DNA gyrase are not extensively detailed, its structural similarity to known DNA gyrase inhibitors, such as nalidixic acid, suggests a similar mechanism of action.

The proposed mechanism involves the following key steps:

  • Binding to the DNA-Gyrase Complex: The 1,8-naphthyridine derivative is thought to bind to the complex formed between DNA and the DNA gyrase enzyme.

  • Stabilization of the Cleavage Complex: DNA gyrase functions by creating a transient double-strand break in the DNA, passing another segment of DNA through the break, and then resealing it. The inhibitor stabilizes the "cleavage complex," where the DNA is broken but not yet resealed.

  • Inhibition of DNA Replication: By trapping the enzyme in this state, the inhibitor prevents the progression of the DNA replication fork, ultimately leading to bacterial cell death.

Visualization of the Proposed Signaling Pathway:

G cluster_0 Normal DNA Replication cluster_1 Inhibition by this compound A Relaxed DNA B DNA Gyrase A->B binds F DNA-Gyrase Complex A->F C Supercoiled DNA B->C introduces negative supercoils B->F D DNA Replication C->D E This compound E->F binds to G Stabilized Cleavage Complex F->G forms H Inhibition of DNA Replication G->H I Bacterial Cell Death H->I

Caption: Proposed mechanism of DNA gyrase inhibition.

References

Spectroscopic Profile of 7-Methyl-1,8-naphthyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 7-Methyl-1,8-naphthyridin-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or interested in the chemical characterization of 1,8-naphthyridine derivatives.

Introduction

This compound is a key heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in various biologically active molecules. The 1,8-naphthyridine core is recognized as a "privileged scaffold," capable of interacting with a diverse range of biological targets. A precise and thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of new chemical entities. This guide presents the detailed 1H and 13C NMR data, along with the experimental protocols for their acquisition.

1H NMR Spectroscopic Data

The 1H NMR spectrum of this compound provides crucial information about the proton environment within the molecule. The data, acquired in Deuterated Chloroform (CDCl3), is summarized in the table below.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.86d8.71HH-4
7.26d8.51HH-5
6.84d8.71HH-3
6.70d8.51HH-6
4.80 (br s)s-2HNH2
2.45s-3HCH3

Table 1: 1H NMR Spectroscopic Data for this compound.

13C NMR Spectroscopic Data

The 13C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The data is presented in the following table.

Chemical Shift (δ) ppmAssignment
158.4C-2
155.8C-8a
154.0C-7
136.2C-4
120.2C-4a
118.0C-5
114.2C-6
108.5C-3
24.8CH3

Table 2: 13C NMR Spectroscopic Data for this compound.

Experimental Protocols

The NMR spectra were recorded on a Bruker AM-270 spectrometer. The samples were dissolved in Deuterated Chloroform (CDCl3), and Tetramethylsilane (TMS) was used as an internal standard.

1H NMR Spectroscopy
  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl3

  • Standard: TMS (0 ppm)

  • Temperature: Ambient

13C NMR Spectroscopy
  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl3

  • Standard: CDCl3 (77.16 ppm)

  • Temperature: Ambient

Structural Assignment and Visualization

To facilitate the correlation of the NMR data with the molecular structure, the atom numbering for this compound is provided in the diagram below.

G cluster_0 a N1 b C2 a->b c C3 b->c l C2-NH2 b->l d C4 c->d e C4a d->e f C5 e->f i C8a e->i g C6 f->g h C7 g->h j N8 h->j k C7-CH3 h->k i->a j->i

Atom numbering for this compound.

Logical Workflow for Spectroscopic Analysis

The process of acquiring and interpreting the NMR data follows a structured workflow, ensuring accuracy and reliability of the results.

G A Sample Preparation (Dissolution in CDCl3 with TMS) B 1H NMR Data Acquisition (400 MHz Spectrometer) A->B C 13C NMR Data Acquisition (100 MHz Spectrometer) A->C D Data Processing (Fourier Transformation, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Multiplicity, Coupling Constant, Integration) D->E F Structural Assignment E->F

Workflow for NMR Spectroscopic Analysis.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 7-Methyl-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 7-Methyl-1,8-naphthyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification, structural elucidation, and for metabolism and degradation studies.

Core Fragmentation Data

The mass spectrum of this compound is characterized by a distinct pattern of fragmentation following electron ionization. The key quantitative data, including the molecular ion and major fragment ions, are summarized in the table below. This information is critical for the identification of the compound in complex matrices.

m/z Proposed Fragment Ion Chemical Formula General Fragmentation Pathway
159[M]•+ (Molecular Ion)[C₉H₉N₃]•+Initial ionization of the parent molecule.
133[M - C₂H₂]•+ or [M - CN]•+[C₇H₇N₃]•+ or [C₈H₉N₂]•+Loss of acetylene or a cyanide radical from the pyridine ring.
132[M - HCN]•+[C₈H₈N₂]•+Expulsion of a neutral hydrogen cyanide molecule.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is proposed to follow a series of characteristic steps initiated by the removal of an electron to form the molecular ion ([M]•+ at m/z 159). The stability of the aromatic naphthyridine ring system significantly influences the subsequent fragmentation cascade. The primary fragmentation events involve the loss of small neutral molecules and radicals from the heterocyclic core.

fragmentation_pathway M This compound m/z = 159 [C₉H₉N₃]•+ F133 Fragment Ion m/z = 133 M->F133 - C₂H₂ or - CN F132 Fragment Ion m/z = 132 M->F132 - HCN

Caption: Proposed electron ionization fragmentation pathway of this compound.

Experimental Protocol: A Generalized Approach

While specific experimental parameters for the public domain data are not extensively detailed, a standard protocol for obtaining the mass spectrum of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. This protocol is based on established methodologies for the analysis of similar heterocyclic compounds.

1. Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane at a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, with an injection volume of 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 300.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent.

This guide serves as a foundational resource for the mass spectrometric analysis of this compound. The provided data and proposed fragmentation pathway offer a robust starting point for researchers in the field, while the generalized experimental protocol enables the replication and further investigation of its mass spectral behavior.

crystal structure analysis of 7-Methyl-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Crystal Structure Analysis of a 7-Methyl-1,8-naphthyridin-2-amine Derivative

This technical guide provides a comprehensive overview of the crystal structure analysis of a derivative of this compound, specifically N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide in a co-crystal with acetic acid. This document is intended for researchers, scientists, and drug development professionals interested in the structural elucidation of 1,8-naphthyridine scaffolds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities[1]. The 1,8-naphthyridine core is a key feature in various therapeutic agents, exhibiting antibacterial, anti-inflammatory, anti-hypertensive, and anti-cancer properties[2].

Introduction to this compound

The 1,8-naphthyridine nucleus is a versatile heterocyclic scaffold that has been extensively explored in drug discovery. The journey began with the discovery of nalidixic acid in 1962, a first-generation quinolone antibiotic with a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid structure[1][3]. This discovery paved the way for the development of numerous derivatives with a broad spectrum of pharmacological activities[4][5]. This compound serves as a crucial starting material for the synthesis of various biologically active compounds[1]. Understanding the three-dimensional arrangement of atoms in such molecules through single-crystal X-ray diffraction is paramount for rational drug design and for understanding their interactions with biological targets.

While the crystal structure of this compound itself is not publicly available, this guide focuses on the detailed crystal structure analysis of a closely related derivative, N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide, which was successfully crystallized as an adduct with acetic acid (C₁₁H₁₁N₃O·C₂H₄O₂)[2]. The analysis of this co-crystal provides valuable insights into the supramolecular interactions and conformational properties of the 7-methyl-1,8-naphthyridine core.

Crystallographic Data

The crystallographic data for the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1) adduct were collected using a Rigaku R-AXIS RAPID diffractometer with Mo Kα radiation at a temperature of 293 K[2].

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical FormulaC₁₁H₁₁N₃O·C₂H₄O₂
Formula Weight261.28
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.3628 (17)
b (Å)9.0904 (18)
c (Å)9.5093 (19)
α (°)71.30 (3)
β (°)76.43 (3)
γ (°)78.64 (3)
Volume (ų)659.8 (2)
Z2
Calculated Density (g/cm³)1.314
Absorption Coefficient (μ) (mm⁻¹)0.10
F(000)276
Crystal Size (mm³)0.15 × 0.10 × 0.07
Theta range for data collection (°)3.0 to 27.5
Reflections collected5757
Independent reflections2591
R(int)0.058
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2591 / 0 / 172
Goodness-of-fit on F²0.91
Final R indices [I>2sigma(I)]R1 = 0.047, wR2 = 0.160
R indices (all data)R1 = 0.123, wR2 = 0.187
Largest diff. peak and hole (e.Å⁻³)0.21 and -0.20

Data sourced from the experimental report on the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1) adduct[2].

Experimental Protocols

Synthesis and Crystallization

The synthesis of the title co-crystal, N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1), was achieved through the following procedure[2]:

  • 7-amino-2-methyl-1,8-naphthyridine (4.00 g, 0.025 mol) was added to acetic anhydride (15 ml) under a nitrogen atmosphere.

  • The mixture was stirred at room temperature for 1 hour.

  • The solution was then slowly cooled to room temperature, which resulted in the formation of flaky, straw-colored crystals of the co-crystal.

  • The resulting crystals were collected, yielding 3.97 g (78% yield). The acetic acid component in the co-crystal is formed from the acetic anhydride reagent used in the synthesis.

X-ray Data Collection and Structure Refinement

The crystal structure was determined using single-crystal X-ray diffraction. A suitable crystal was mounted on a Rigaku R-AXIS RAPID diffractometer. The data collection and refinement process followed these steps[2]:

  • Data Collection: Data were collected at 293 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Cell Refinement: The unit cell parameters were refined using the PROCESS-AUTO software (Rigaku, 1998).

  • Data Reduction: The collected data were reduced using CrystalStructure (Rigaku/MSC, 2006).

  • Structure Solution and Refinement: The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97 (Sheldrick, 2008).

  • Hydrogen Atoms: All hydrogen atoms were placed in geometrically idealized positions and treated as riding on their parent atoms.

  • Molecular Graphics: The molecular graphics were generated using DIAMOND (Brandenburg, 1999).

Structural Analysis and Molecular Interactions

In the crystal structure of the adduct, the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide molecule is nearly planar, with an r.m.s. deviation of 0.0720 Å for all non-hydrogen atoms. The dihedral angle between the naphthyridine ring system and the acetamide group is 8.5 (2)°[2].

A key feature of the crystal packing is the formation of hydrogen-bonded layers. The acetamide and acetic acid molecules are linked by O—H⋯N and N—H⋯O hydrogen bonds[2].

Table 2: Hydrogen Bond Geometry (Å, °)
D—H···AD—HH···AD···AD—H···A
O(3)—H(3A)···N(2)0.821.962.782 (4)173.1 (4)
N(1)—H(1A)···O(2)0.862.082.941 (4)178.0 (2)

D = donor atom, A = acceptor atom. Data extracted from the crystallographic study of the adduct[2].

These complementary hydrogen-bonding interactions contribute to the stability of the crystal lattice and explain the difficulty in separating the two components via chromatography[2]. The adjacent parallel planes of the naphthyridine rings are separated by distances of 2.960 (4) and 3.349 (4) Å[2].

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for the synthesis and crystal structure determination of the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid adduct.

G cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis A 7-amino-2-methyl- 1,8-naphthyridine C Stirring at RT (1h) A->C B Acetic Anhydride B->C D Slow Cooling C->D E Crystal Formation D->E F Crystal Mounting E->F Select Suitable Crystal G Data Collection (Mo Kα radiation) F->G H Data Reduction G->H I Structure Solution (SHELXS97) H->I J Structure Refinement (SHELXL97) I->J K Final Structural Model J->K

Caption: Workflow for Synthesis and X-ray Crystal Structure Analysis.

Hydrogen Bonding Interactions

This diagram depicts the key hydrogen bonding interactions between the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide and acetic acid molecules in the co-crystal.

H_Bonding acetamide N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide N(1)-H N(2) acetic_acid Acetic Acid O(2) O(3)-H acetamide:n2->acetic_acid:o2 N-H···O acetic_acid:o3->acetamide:n3 O-H···N

Caption: Hydrogen Bonding in the Co-crystal.

Conclusion

The crystal structure analysis of the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid adduct provides significant structural information on a key derivative of the 1,8-naphthyridine family. The detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, combined with the analysis of intermolecular interactions, offers a solid foundation for understanding the solid-state properties of this class of compounds. The hydrogen bonding network observed in the co-crystal is a critical determinant of the overall crystal packing. This in-depth guide, by presenting the experimental protocols and structural data in a clear and organized manner, serves as a valuable resource for researchers in medicinal chemistry and materials science who are engaged in the design and development of novel 1,8-naphthyridine-based molecules. The provided workflows and interaction diagrams further aid in the visualization and comprehension of the scientific process and results.

References

The 1,8-Naphthyridine Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of 1,8-naphthyridine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral potential. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and insights into the underlying mechanisms of action to facilitate further research and drug development endeavors.

Anticancer Activity

Derivatives of the 1,8-naphthyridine scaffold have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often centered on the inhibition of crucial cellular processes such as DNA replication and cell cycle regulation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 1,8-naphthyridine derivatives against various cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 47 MIAPaCa (Pancreatic)0.41[1]
K-562 (Leukemia)0.77[1]
Compound 36 PA-1 (Ovarian)1.19[1]
Compound 29 PA-1 (Ovarian)0.41[1]
SW620 (Colon)1.4[1]
Compound 10c MCF7 (Breast)1.47[2]
Compound 8d MCF7 (Breast)1.62[2]
Compound 4d MCF7 (Breast)1.68[2]
Compound 10f MCF7 (Breast)2.30[2]
Compound 8b MCF7 (Breast)3.19[2]
Compound 3f MCF7 (Breast)6.53[2]
Compound 10b MCF7 (Breast)7.79[2]
Compound 6f MCF7 (Breast)7.88[2]
Compound 8c MCF7 (Breast)7.89[2]
Mechanism of Action: Topoisomerase Inhibition

A primary mechanism underlying the anticancer activity of many 1,8-naphthyridine derivatives is the inhibition of topoisomerase enzymes, particularly topoisomerase II. These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.

topoisomerase_inhibition cluster_cell Cancer Cell 1_8_Naphthyridine 1,8-Naphthyridine Derivative Topoisomerase_II Topoisomerase II 1_8_Naphthyridine->Topoisomerase_II Inhibits Cleavage_Complex Stabilized Topoisomerase II- DNA Cleavage Complex 1_8_Naphthyridine->Cleavage_Complex Stabilizes DNA DNA Topoisomerase_II->DNA Binds and cleaves DNA_Breaks DNA Strand Breaks Cleavage_Complex->DNA_Breaks Cell_Cycle_Arrest Cell Cycle Arrest DNA_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Topoisomerase II inhibition by 1,8-naphthyridine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 1,8-Naphthyridine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[5]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[2] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivatives in culture medium. After the 24-hour incubation, replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

The 1,8-naphthyridine scaffold is a well-established pharmacophore in the field of antimicrobial agents, with nalidixic acid being an early example.[7] Modern derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several 1,8-naphthyridine derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Nalidixic Acid Derivative 11a S. aureus0.1[7]
E. coli0.05[7]
Nalidixic Acid Derivative 11b S. aureus0.2[7]
E. coli0.1[7]
Nalidixic Acid Derivative 11c S. aureus0.1[7]
E. coli0.05[7]
7-acetamido-1,8-naphthyridin-4(1H)-one E. coli 06 (multi-resistant)≥1024[8]
S. aureus 10 (multi-resistant)≥1024[8]
P. aeruginosa 24 (multi-resistant)≥1024[8]
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide E. coli 06 (multi-resistant)≥1024[8]
S. aureus 10 (multi-resistant)≥1024[8]
P. aeruginosa 24 (multi-resistant)≥1024[8]

It is noteworthy that while some derivatives may not possess intrinsic antibacterial activity, they can potentiate the effects of existing antibiotics.[8][9]

Mechanism of Action: DNA Gyrase Inhibition

The primary mode of antibacterial action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[7] This enzyme is essential for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these critical cellular processes, ultimately resulting in bacterial cell death.

dna_gyrase_inhibition cluster_bacterium Bacterial Cell 1_8_Naphthyridine 1,8-Naphthyridine Derivative DNA_Gyrase DNA Gyrase 1_8_Naphthyridine->DNA_Gyrase Inhibits Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Mediates Replication_Transcription DNA Replication & Transcription DNA_Gyrase->Replication_Transcription Inhibition blocks Supercoiling->Replication_Transcription Enables Cell_Death Bacterial Cell Death Replication_Transcription->Cell_Death Failure leads to

Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 1,8-Naphthyridine derivatives

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:150 in CAMHB to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL.[10]

  • Compound Dilution: Prepare serial two-fold dilutions of the 1,8-naphthyridine derivatives in CAMHB directly in the wells of the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.[12] Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Anti-inflammatory Activity

Certain 1,8-naphthyridine derivatives have been shown to possess significant anti-inflammatory properties, primarily through the modulation of pro-inflammatory cytokine production.

Quantitative Anti-inflammatory Activity Data

The inhibitory effects of selected 1,8-naphthyridine derivatives on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated cells are presented below.

Compound IDCytokineCell TypeIC₅₀ (µM)
HSR2104 TNF-αBV2 microglia10-30
IL-6BV2 microglia10-30
NOBV2 microglia10-30
Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of 1,8-naphthyridine derivatives are often attributed to their ability to interfere with key signaling pathways involved in the inflammatory response, such as the NF-κB pathway. By inhibiting this pathway, these compounds can downregulate the expression of pro-inflammatory genes, including those encoding for cytokines like TNF-α and IL-6.

anti_inflammatory_pathway cluster_cell Immune Cell (e.g., Macrophage) LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF_kB_Pathway NF-κB Signaling Pathway TLR4->NF_kB_Pathway Initiates Proinflammatory_Genes Pro-inflammatory Gene Expression NF_kB_Pathway->Proinflammatory_Genes Induces 1_8_Naphthyridine 1,8-Naphthyridine Derivative 1_8_Naphthyridine->NF_kB_Pathway Inhibits Cytokines TNF-α, IL-6, etc. Proinflammatory_Genes->Cytokines Leads to production of

Modulation of the NF-κB pathway by 1,8-naphthyridine derivatives.
Experimental Protocol: LPS-Induced Cytokine Release Assay

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).[13][14]

Materials:

  • Immune cells (e.g., murine macrophage cell line RAW 264.7 or human peripheral blood mononuclear cells)

  • 24-well or 96-well tissue culture plates

  • Complete RPMI-1640 medium

  • Lipopolysaccharide (LPS) from E. coli

  • 1,8-Naphthyridine derivatives

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed the cells into plates at an appropriate density (e.g., 2.5 x 10⁵ cells/well for a 24-well plate) and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the 1,8-naphthyridine derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a negative control (cells with no treatment) and a positive control (cells with LPS only).

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours) at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plates to pellet the cells and collect the cell-free supernatants.

  • Cytokine Measurement: Quantify the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value from the dose-response curve.

Antiviral Activity

The 1,8-naphthyridine scaffold has also been explored for its potential as an antiviral agent, with activity reported against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[13][15]

Quantitative Antiviral Activity Data

The following table provides a summary of the antiviral activity of selected 1,8-naphthyridine and related naphthalimide derivatives.

Compound IDVirusCell LineEC₅₀ (µM)Reference
HM13N HIV-1VariousPotent (specific value not stated)[15]
6-chloro-3-phenyl-9-fluoro-3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridine HSV-1-91% yield reduction at 50 µM[13]
N-(diethylphosphonomethyl)-3-nitro-1,8-naphthalimide 15a Coxsackievirus B4Vero9.45[1]
3-nitro-1,8-naphthalimide 15b HSV-2 (G)-Moderate activity[1]
3-nitro-1,8-naphthalimide 15d HSV-1 TK- KOS ACVr-Moderate activity[1]
Mechanism of Action: Inhibition of Viral Replication

The antiviral mechanisms of 1,8-naphthyridine derivatives can vary depending on the virus. For example, in the case of HIV-1, some derivatives have been shown to inhibit Tat-mediated transcription, a crucial step in the viral replication cycle.[15]

antiviral_mechanism cluster_infected_cell HIV-1 Infected Cell 1_8_Naphthyridine 1,8-Naphthyridine Derivative (HM13N) Tat_Protein HIV-1 Tat Protein 1_8_Naphthyridine->Tat_Protein Inhibits function of Viral_Transcription Tat-mediated Viral Transcription Tat_Protein->Viral_Transcription Promotes Viral_Replication HIV-1 Replication Viral_Transcription->Viral_Replication Is essential for

Inhibition of HIV-1 Tat-mediated transcription.
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[6][16]

Materials:

  • Susceptible host cell line (e.g., Vero cells for HSV)

  • 24-well plates

  • Virus stock of known titer

  • Cell culture medium

  • Semi-solid overlay (e.g., medium with carboxymethylcellulose or agarose)

  • 1,8-Naphthyridine derivatives

  • Crystal violet staining solution

Procedure:

  • Cell Monolayer Preparation: Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.

  • Virus-Compound Incubation: Prepare serial dilutions of the antiviral compound. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayers with the semi-solid medium containing the corresponding concentration of the compound.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days for HSV).

  • Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC₅₀ (50% effective concentration) can be determined from the dose-response curve.

Kinase Inhibitory Activity

The 1,8-naphthyridine scaffold has emerged as a promising framework for the design of kinase inhibitors, which are a major class of anticancer drugs. These derivatives have shown inhibitory activity against several key kinases involved in cancer cell signaling pathways.

Quantitative Kinase Inhibitory Activity Data

The following table summarizes the inhibitory activity of some 1,8-naphthyridine derivatives against various kinases.

Compound IDKinase TargetIC₅₀ (µM)
[3][17] and[3][7] naphthyridine-3-carbonitriles EGFRVaries (some potent, some less active)
Benzonaphthyridinone derivative 18 BTKk_inact/K_i = 0.01 µM⁻¹s⁻¹
Mechanism of Action: Inhibition of Kinase Signaling Pathways

1,8-Naphthyridine derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. This disruption of signaling cascades can inhibit cell proliferation, survival, and angiogenesis. Key pathways targeted include the EGFR, VEGFR, and PI3K/Akt pathways.[3][18][19]

kinase_inhibition_pathway cluster_cell Cancer Cell Growth_Factor Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK Activates PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Promotes 1_8_Naphthyridine 1,8-Naphthyridine Derivative 1_8_Naphthyridine->RTK Inhibits 1_8_Naphthyridine->PI3K Inhibits

Inhibition of kinase signaling pathways by 1,8-naphthyridine derivatives.
Experimental Protocol: In Vitro Kinase Assay

In vitro kinase assays are used to determine the direct inhibitory effect of a compound on a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a fluorescence-based assay)

  • Kinase reaction buffer

  • 1,8-Naphthyridine derivatives

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or specific antibodies for ELISA-based assays)

Procedure:

  • Reaction Setup: In a microplate or microcentrifuge tubes, combine the kinase reaction buffer, the purified kinase, the substrate, and various concentrations of the 1,8-naphthyridine derivative.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA solution or denaturing buffer).

  • Detection of Phosphorylation: Measure the amount of substrate phosphorylation. In a radiometric assay, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and quantifying the radioactivity on the paper using a scintillation counter. In other formats, specific antibodies that recognize the phosphorylated substrate are used in an ELISA-like setup.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

Structure-Activity Relationships (SAR)

The biological activity of 1,8-naphthyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

  • Anticancer Activity: For anticancer activity, an aminopyrrolidine group at the C-7 position, a 2'-thiazolyl substituent at the N-1 position, and a carboxy group at the C-3 position have been identified as important for cytotoxicity.[16]

  • Antimicrobial Activity: In the context of antimicrobial activity, the presence of a carboxylic acid at the C-3 position and a fluorine atom at the C-6 position are common features of potent derivatives.[7] The substituent at the N-1 position also significantly influences the activity spectrum.

  • Kinase Inhibitory Activity: For EGFR inhibition, the core structure is critical, with 1,7-naphthyridine derivatives showing higher potency than their 1,8-naphthyridine counterparts.[7] For BTK inhibitors, a tricyclic benzonaphthyridinone pharmacophore serves as a good starting point for potent irreversible inhibitors.

Conclusion

The 1,8-naphthyridine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The mechanisms of action are diverse, ranging from the inhibition of essential enzymes like topoisomerases and kinases to the modulation of key signaling pathways. The structure-activity relationships that have been elucidated provide a roadmap for the rational design of new and more potent derivatives. The experimental protocols detailed in this guide offer a practical framework for the continued investigation and evaluation of this important class of compounds. Further exploration of the 1,8-naphthyridine scaffold is warranted to unlock its full therapeutic potential.

References

7-Methyl-1,8-naphthyridin-2-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The concept of "privileged scaffolds" is a cornerstone of modern medicinal chemistry, identifying molecular frameworks that can interact with a variety of biological targets. The 1,8-naphthyridine core is a prominent member of this class, demonstrating a vast spectrum of pharmacological activities.[1][2] This technical guide focuses on a specific, highly versatile derivative, 7-Methyl-1,8-naphthyridin-2-amine , and its role as a foundational structure in the development of novel therapeutics. We will explore its synthesis, diverse biological applications supported by quantitative data, mechanisms of action, and detailed experimental protocols, providing a comprehensive resource for professionals in drug discovery.

Introduction: The Power of Privileged Scaffolds

First described in the late 1980s, the term "privileged structure" refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets.[3][4] These frameworks serve as high-potential starting points for drug discovery, as they often possess favorable drug-like properties and can be chemically modified to achieve high potency and selectivity for a specific target.[5]

The 1,8-naphthyridine ring system, a nitrogen-containing heterocyclic compound, has emerged as a quintessential privileged scaffold.[3][6] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse molecular interactions, including hydrogen bonding and pi-stacking, with various biological receptors and enzymes.[7] This versatility has led to the development of 1,8-naphthyridine-based drugs with a wide array of therapeutic applications, including antibacterial, anticancer, antiviral, anti-inflammatory, and antihypertensive agents.[1][2] The historical success of nalidixic acid, a pioneering quinolone antibiotic featuring a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine core, cemented the scaffold's importance in medicinal chemistry.[2] This guide narrows the focus to the This compound core, a key building block for creating next-generation therapeutics.

Synthesis of the this compound Core

The construction of the 1,8-naphthyridine skeleton is most commonly achieved through the Friedländer annulation, a reliable and efficient condensation reaction. For this compound, the synthesis typically involves the acid-catalyzed condensation of 2,6-diaminopyridine with a β-ketoaldehyde equivalent, such as 3-oxobutyraldehyde dimethyl acetal.[8] Recent advancements have focused on greener synthetic routes, for example, using water as a solvent.[9]

Below is a generalized workflow for the synthesis of the core scaffold.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 2,6-Diaminopyridine C Acid-Catalyzed Condensation (e.g., H3PO4) A->C B 3-Oxobutyraldehyde dimethyl acetal B->C D This compound C->D Cyclization & Aromatization

A generalized workflow for the Friedländer synthesis of the core scaffold.

Therapeutic Applications and Biological Activity

The 7-methyl-1,8-naphthyridine scaffold has been successfully exploited to develop potent agents against a range of diseases, most notably cancer and bacterial infections. The amine group at the 2-position and the methyl group at the 7-position serve as versatile handles for chemical modification to optimize pharmacological activity.

Anticancer Activity

Derivatives of the 7-methyl-1,8-naphthyridine core have demonstrated significant cytotoxic activity against various cancer cell lines. A notable study synthesized a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives and evaluated their efficacy against the human breast cancer cell line (MCF-7).[10] Several compounds exhibited potent activity, with IC₅₀ values in the low micromolar range, comparable to or even exceeding the reference drug staurosporine.[10][11]

Compound IDKey Structural Modification (at C3/C4)Target Cell LineIC₅₀ (µM)
10c Pyrazole derivativeMCF-71.47[10][11]
8d Pyrimidine derivativeMCF-71.62[10][11]
4d Chalcone derivativeMCF-71.68[10][11]
10f Pyrazole derivativeMCF-72.30[10][11]
8b Pyrimidine derivativeMCF-73.19[10][11]
Staurosporine (Reference Drug)MCF-74.51[10][11]
Table 1: In Vitro Cytotoxicity of 2-phenyl-7-methyl-1,8-naphthyridine derivatives against the MCF-7 human breast cancer cell line. Data sourced from Al-Romaizan et al.[10][11]

Other studies have identified 1,8-naphthyridine-3-carboxamide derivatives with potent cytotoxicity against various cancer cell lines, such as MIAPaCa (pancreatic) and K-562 (leukemia), with IC₅₀ values as low as 0.41 µM.[12][13]

Antibacterial and Anti-mycobacterial Activity

The historical precedent for 1,8-naphthyridines as antibacterial agents is well-established. The mechanism often involves the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication and repair.[7] While nalidixic acid is the classic example, modern derivatives continue to be explored. A recent study developed 1,8-naphthyridine-3-carbonitrile analogues and tested their efficacy against Mycobacterium tuberculosis H37Rv. One derivative, ANA-12, showed prominent anti-tuberculosis activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL, equivalent to the standard drug ethambutol.[14][15]

Compound ClassExample Drug/DerivativeTarget OrganismActivity Metric (MIC)
1,8-NaphthyridoneNalidixic AcidGram-negative bacteriaVaries (e.g., 1.56-3.13 µg/mL)
FluoroquinoloneEnoxacinBroad-spectrumVaries
Naphthyridine-carbonitrileANA-12M. tuberculosis H37Rv6.25 µg/mL[14][15]
Naphthyridine-carbonitrileANC-2, ANA-1, ANA 6-8M. tuberculosis H37Rv12.5 µg/mL[14][15]
Table 2: Antimicrobial activity of representative 1,8-naphthyridine derivatives.
Cardiovascular Applications

The 1,8-naphthyridine scaffold has also been investigated for its potential in treating cardiovascular diseases, particularly hypertension. Studies on various 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives have demonstrated significant vasorelaxant properties.[16] The mechanism is believed to involve pathways such as guanylate cyclase inhibition or the activation of ATP-sensitive potassium channels, both of which lead to vasodilation and a reduction in blood pressure.[16] While this research is less specific to the 2-amino-7-methyl core, it highlights the broad applicability of the parent scaffold.

Mechanisms of Action

The diverse biological activities of 1,8-naphthyridine derivatives stem from their ability to interact with a range of biological targets. The specific mechanism is highly dependent on the substitution pattern around the core scaffold.

Kinase Inhibition

For many anticancer derivatives, a primary mechanism of action is the inhibition of protein kinases.[1][17] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. By blocking the ATP-binding site of a specific kinase, these inhibitors can halt downstream signaling, leading to apoptosis (programmed cell death) in cancer cells. The 1,8-naphthyridine scaffold is an effective pharmacophore for designing such inhibitors.[18]

G cluster_pathway Kinase Signaling Pathway cluster_drug Mechanism of Inhibition ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Protein Substrate Substrate->Kinase P_Substrate Phosphorylated Substrate Kinase->P_Substrate Phosphorylation Signaling Downstream Signaling P_Substrate->Signaling Proliferation Tumor Cell Proliferation Signaling->Proliferation Drug 1,8-Naphthyridine Derivative Drug->Kinase Blocks ATP Binding Site

A simplified diagram of kinase inhibition by a 1,8-naphthyridine derivative.
DNA Topoisomerase Inhibition

As seen in antibacterial agents like nalidixic acid and anticancer drugs like Voreloxin, the 1,8-naphthyridine core can effectively inhibit DNA topoisomerases.[6][7] These enzymes are vital for managing DNA topology during replication and transcription. Inhibiting them leads to DNA strand breaks and ultimately triggers cell death, a mechanism that is effective against rapidly dividing cells like bacteria and cancer cells.[7]

Key Experimental Protocols

Reproducibility is key in scientific research. This section provides an overview of the methodologies used to synthesize the scaffold and evaluate its biological activity.

Protocol: Synthesis of 2-Amino-7-Methyl-1,8-Naphthyridine

This protocol is adapted from established Friedländer synthesis procedures.[8]

  • Reaction Setup : To a solution of 2,6-diaminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or dioxane), add a catalytic amount of a strong acid, such as phosphoric acid or p-toluenesulfonic acid.

  • Addition of Reagent : Slowly add 3-oxobutyraldehyde dimethyl acetal (1.1 eq) to the mixture while stirring.

  • Heating : Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction : Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification : Remove the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure this compound.

Protocol: In Vitro Cytotoxicity Assay (MCF-7 Cells)

This protocol outlines a general method for assessing the anticancer activity of synthesized derivatives, such as the MTT assay.[10]

  • Cell Culture : Culture MCF-7 human breast cancer cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding : Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of the test compounds (1,8-naphthyridine derivatives) and a reference drug (e.g., staurosporine or doxorubicin) in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plates for 48-72 hours.

  • MTT Assay : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Outlook

This compound and its parent scaffold continue to prove their immense value in drug discovery.[3][4] The synthetic accessibility of the core and the numerous points for chemical modification allow for the fine-tuning of its pharmacological profile. The potent anticancer and antimicrobial activities demonstrated by its derivatives underscore its privileged status. Future research will likely focus on developing derivatives with enhanced selectivity for specific enzyme isoforms (e.g., specific kinases) to minimize off-target effects and improve therapeutic indices. Furthermore, exploring this scaffold for other therapeutic areas, such as neurodegenerative and inflammatory diseases, remains a promising avenue for investigation.[6] The 7-methyl-1,8-naphthyridine core is not just a historical success but a dynamic and highly relevant platform for the future of medicinal chemistry.

References

An In-depth Technical Guide to the Mechanism of Action of 7-Methyl-1,8-naphthyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 7-Methyl-1,8-naphthyridin-2-amine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to their diverse biological activities. The 1,8-naphthyridine scaffold is considered a "privileged structure," capable of interacting with multiple biological targets, leading to a wide range of pharmacological effects, including anticancer and antimicrobial activities.[1] This document details their primary mechanisms of action, supported by quantitative data, experimental protocols, and visual diagrams of the involved signaling pathways.

Core Mechanisms of Action

Derivatives of this compound exert their biological effects primarily through two key mechanisms:

  • Inhibition of Key Cellular Enzymes: These compounds have been shown to inhibit the activity of critical enzymes involved in cell proliferation and survival, such as Topoisomerase II and protein kinases within the PI3K/mTOR signaling cascade.

  • Induction of Apoptosis: By targeting these essential cellular pathways, these derivatives can trigger programmed cell death, or apoptosis, a crucial mechanism for eliminating cancerous cells.

Quantitative Data: Cytotoxic Activity

The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds, demonstrating their potent cytotoxic effects.

Table 1: Cytotoxic Activity of 2-Phenyl-7-methyl-1,8-naphthyridine Derivatives Against MCF-7 Human Breast Cancer Cell Line [2]

Compound IDSubstitution PatternIC50 (µM)
8b 2-phenyl, 3-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)3.19
10c 2-phenyl, 3-(2-cyano-N-(4-methoxyphenyl)acetamide)1.47
8d 2-phenyl, 3-(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)1.62
4d 2-phenyl, 3-(3-(4-methoxyphenyl)acryloyl)1.68
10f 2-phenyl, 3-(2-cyano-N-(4-nitrophenyl)acetamide)2.30
3f 2-phenyl, 3-(3-(4-fluorophenyl)acryloyl)6.53
10b 2-phenyl, 3-(2-cyano-N-phenylacetamide)7.79
8c 2-phenyl, 3-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)7.89
6f 2-phenyl, 3-(5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonyl)7.88
Staurosporine (Control)-4.51

Table 2: Cytotoxic Activity of 1,8-Naphthyridine-3-carboxamide Derivatives Against Various Cancer Cell Lines [3]

Compound IDCancer Cell LineIC50 (µM)
47 MIAPaCa (Pancreatic)0.41
47 K-562 (Leukemia)0.77
29 PA-1 (Ovarian)0.41
29 SW620 (Colon)1.4
36 PA-1 (Ovarian)1.19

Signaling Pathway Analysis: PI3K/mTOR Inhibition

A significant mechanism of action for many 1,8-naphthyridine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[4][5] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][6][7][8] By inhibiting key kinases in this pathway, these compounds can effectively halt cancer cell progression.

PI3K_mTOR_Pathway PI3K/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR signaling pathway by this compound derivatives.

Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction

Another key anticancer mechanism of 1,8-naphthyridine derivatives is the inhibition of Topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.[2] Inhibition of this enzyme leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Apoptosis_Induction Topoisomerase II Inhibition and Apoptosis Induction Inhibitor This compound Derivative TopoII Topoisomerase II Inhibitor->TopoII DNAReplication DNA Replication & Repair TopoII->DNAReplication DNADamage DNA Damage TopoII->DNADamage inhibition leads to CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Cascade of events following Topoisomerase II inhibition by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard procedures for assessing the cytotoxic effects of compounds on cancer cell lines, such as MCF-7.

Objective: To determine the IC50 value of a test compound.

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Test Compounds (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Protocol 2: In Vitro Kinase Inhibition Assay (HTRF Assay)

This protocol provides a general framework for assessing the inhibitory activity of compounds against kinases like PI3K and mTOR using Homogeneous Time-Resolved Fluorescence (HTRF).

Objective: To determine the IC50 of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., PI3Kα, mTOR)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP

  • HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin)

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the assay buffer at appropriate concentrations.

  • Compound Dispensing: Dispense the test compounds at various concentrations into the wells of the 384-well plate.

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the HTRF detection reagents.

  • Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Protocol 3: Apoptosis Detection by Western Blotting

This protocol details the detection of key apoptotic markers by Western blotting to confirm the induction of apoptosis by the test compounds.

Objective: To qualitatively and quantitatively assess the levels of apoptosis-related proteins.

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound for a specified time. Harvest and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.[3][9]

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in cancer therapy. Their multifaceted mechanism of action, involving the inhibition of crucial cellular signaling pathways and the induction of apoptosis, makes them attractive candidates for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize these potent anticancer agents.

References

Methodological & Application

Green Synthesis of 7-Methyl-1,8-naphthyridin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of 7-Methyl-1,8-naphthyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry. The synthesis methods outlined prioritize environmentally benign principles, such as the use of water as a solvent, ionic liquids, and microwave assistance, to minimize the environmental impact.

Introduction

1,8-Naphthyridine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in pharmaceutical research due to their diverse biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties. The core structure of 1,8-naphthyridine is found in several approved drugs, such as nalidixic acid, a synthetic antibiotic. The pursuit of sustainable chemical processes has led to the development of green synthesis methods for these valuable compounds, reducing the reliance on hazardous organic solvents and harsh reaction conditions.

Green Synthesis Approaches

Several green chemistry approaches have been successfully applied to the synthesis of the 1,8-naphthyridine scaffold. These methods offer significant advantages over traditional synthetic routes, including improved reaction efficiency, easier product isolation, and reduced generation of toxic waste.

Key Green Methods:
  • Aqueous Friedländer Synthesis: The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a classic method for synthesizing quinolines and naphthyridines. Performing this reaction in water as the solvent is a significant green improvement.

  • Ionic Liquid-Catalyzed Synthesis: Ionic liquids (ILs) are salts with low melting points that can serve as both catalysts and environmentally friendly solvents. Their negligible vapor pressure, high thermal stability, and recyclability make them attractive alternatives to volatile organic compounds (VOCs).

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. This technique is a cornerstone of green chemistry for its energy efficiency.

Data Presentation

The following table summarizes quantitative data from representative green synthesis methods for 1,8-naphthyridine derivatives, providing a comparative overview of their efficiency.

MethodCatalyst/SolventReactantsTemperature (°C)Time (h)Yield (%)Reference
Aqueous FriedländerCholine Hydroxide (ChOH)/Water2-Aminonicotinaldehyde, Acetone50699[1]
Ionic Liquid-Catalyzed[Bmmim][Im]2-Amino-3-pyridinecarboxaldehyde, 2-Phenylacetophenone802490[2]
Microwave-AssistedDABCO (solvent-free)2-Aminonicotinaldehyde, Active methylene compoundsN/A (MW)0.1-0.274-86[3]

Experimental Protocols

This section provides a detailed, proposed experimental protocol for the green synthesis of this compound. This protocol is adapted from a highly efficient, water-based Friedländer synthesis of a closely related compound, 2-methyl-1,8-naphthyridine.[1]

Proposed Aqueous Synthesis of this compound

Materials:

  • 2-Amino-6-methylnicotinaldehyde

  • Acetonitrile

  • Choline hydroxide (ChOH) solution (e.g., 45 wt. % in methanol)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-methylnicotinaldehyde (10 mmol).

  • Add deionized water (20 mL) to the flask.

  • To this suspension, add acetonitrile (12 mmol) and choline hydroxide (1 mol%).

  • The reaction mixture is stirred at 50°C for 8-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed workflow for the aqueous-based green synthesis of this compound.

G Reactants Reactants: 2-Amino-6-methylnicotinaldehyde Acetonitrile Reaction_Vessel Reaction Vessel: Round-bottom flask Reactants->Reaction_Vessel Solvent_Catalyst Solvent & Catalyst: Water Choline Hydroxide Solvent_Catalyst->Reaction_Vessel Reaction_Conditions Reaction Conditions: 50°C, 8-12h Reaction_Vessel->Reaction_Conditions Workup Aqueous Workup: Extraction with Ethyl Acetate Reaction_Conditions->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: This compound Purification->Product

Caption: Proposed workflow for the green synthesis of this compound.

Proposed Mechanism of Action: Inhibition of DNA Gyrase

Many 1,8-naphthyridine derivatives, including the parent compound nalidixic acid, exert their antimicrobial effects by inhibiting bacterial DNA gyrase (a type II topoisomerase). This enzyme is crucial for DNA replication, transcription, and repair. Inhibition of DNA gyrase leads to the cessation of these vital cellular processes and ultimately bacterial cell death.

The following diagram illustrates the proposed signaling pathway of this compound, targeting DNA gyrase.

G cluster_bacterium Bacterial Cell Compound This compound DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to

Caption: Proposed mechanism of action via DNA gyrase inhibition.

References

Application Notes and Protocols: 7-Methyl-1,8-naphthyridin-2-amine as a Versatile Starting Material for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-1,8-naphthyridin-2-amine is a key heterocyclic building block belonging to the 1,8-naphthyridine class of compounds. The 1,8-naphthyridine scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a starting material for the synthesis of potential therapeutic agents, with a focus on kinase inhibitors targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.

Introduction

The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that has been extensively explored in drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The discovery of nalidixic acid, the first quinolone antibiotic with a 1,8-naphthyridine core, paved the way for the development of numerous analogues with significant therapeutic value.[3] this compound offers a versatile platform for chemical modifications at the amino and methyl groups, as well as on the naphthyridine ring itself, allowing for the generation of diverse chemical libraries for drug screening.

Application: Synthesis of Kinase Inhibitors

Derivatives of 1,8-naphthyridine have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular processes and attractive targets for cancer therapy.[2] The PI3K/Akt/mTOR signaling pathway is a key cascade that controls cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5][6][7] Therefore, the development of dual PI3K/mTOR inhibitors is a highly pursued strategy in oncology. This application note will focus on the synthetic routes from this compound to generate precursors for such inhibitors.

General Synthetic Workflow

The general strategy involves the initial functionalization of the 2-amino group, followed by modification of the 7-methyl group to introduce further diversity and pharmacophoric features.

G A This compound B Acetylation (Protection of Amino Group) A->B Acetic Anhydride C N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide B->C D Oxidation of Methyl Group C->D Selenium Dioxide E 2-Acetamido-1,8-naphthyridine-7-carbaldehyde D->E F Further Derivatization (e.g., reductive amination, condensation) E->F G Diverse Library of Kinase Inhibitor Candidates F->G

Caption: General synthetic workflow for the derivatization of this compound.

Experimental Protocols

Protocol 1: Acetylation of this compound

This protocol describes the protection of the 2-amino group by acetylation, a common first step in the multi-step synthesis of more complex derivatives.

Materials:

  • This compound (or 2-amino-7-methyl-1,8-naphthyridine)

  • Acetic anhydride

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure: [4]

  • To a round-bottom flask, add this compound (1.0 mmol, 0.159 g).

  • Add distilled acetic anhydride (0.5 mL).

  • Stir the reaction mixture overnight at 80 °C.

  • After the reaction is complete, remove the excess acetic anhydride under vacuum.

  • Add diethyl ether to the residue to precipitate the solid product.

  • Collect the solid by filtration and wash with diethyl ether.

  • Dry the product, N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide, to a constant weight.

A similar procedure at room temperature for 1 hour has also been reported with a yield of 78%.[3]

Protocol 2: Oxidation of the 7-Methyl Group

This protocol details the oxidation of the methyl group of the acetylated product to an aldehyde, which serves as a versatile handle for further functionalization.

Materials:

  • N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

Procedure: [4]

  • Dissolve N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide in dioxane in a round-bottom flask.

  • Add selenium dioxide to the solution.

  • Reflux the mixture for the required time (monitor by TLC).

  • Upon completion, cool the reaction mixture and filter to remove selenium metal.

  • Evaporate the solvent under reduced pressure to obtain the crude 2-Acetamido-1,8-naphthyridine-7-carbaldehyde.

  • Purify the product by column chromatography on silica gel.

Data Presentation

Table 1: Synthesis Yields
Starting MaterialProductReagentsConditionsYield (%)Reference
This compoundN-(7-Methyl-1,8-naphthyridin-2-yl)acetamideAcetic anhydride80 °C, overnight-[4]
7-amino-2-methyl-1,8-naphthyridineN-(7-Methyl-1,8-naphthyridin-2-yl)acetamideAcetic anhydrideRT, 1 h78[3]
Table 2: In Vitro Cytotoxic Activity of 1,8-Naphthyridine Derivatives

The following table presents the IC₅₀ values of various 1,8-naphthyridine derivatives against the MCF-7 human breast cancer cell line, demonstrating the potential of this scaffold in developing anticancer agents.[8] While not directly synthesized from this compound in the cited study, these compounds share the core scaffold and indicate promising areas for derivatization.

CompoundIC₅₀ (µM) vs. MCF-7Reference
10c 1.47[8]
8d 1.62[8]
4d 1.68[8]
10f 2.30[8]
8b 3.19[8]
3f 6.53[8]
10b 7.79[8]
6f 7.88[8]
8c 7.89[8]
Staurosporine (Control)4.51[8]

Signaling Pathway

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival. Its dysregulation is a frequent event in cancer, making it a prime target for therapeutic intervention. Dual inhibitors targeting both PI3K and mTOR can offer a more comprehensive blockade of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation eIF4E->Proliferation Inhibition of translation inhibitor Inhibitor 1,8-Naphthyridine-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by dual inhibitors.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of biologically active molecules. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel 1,8-naphthyridine derivatives, particularly as potential kinase inhibitors for cancer therapy. The amenability of this scaffold to chemical modification, coupled with its proven track record in medicinal chemistry, makes it an exciting platform for future drug discovery efforts.

References

7-Methyl-1,8-naphthyridin-2-amine as a Ligand in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 7-Methyl-1,8-naphthyridin-2-amine as a versatile ligand in coordination chemistry. The unique structural and electronic properties of this bidentate N,N-donor ligand make it a valuable component in the design of novel metal complexes with potential applications in catalysis, medicinal chemistry, and materials science.

Introduction

This compound is a heterocyclic compound featuring a fused pyridine ring system with a strategic placement of nitrogen atoms, rendering it an excellent chelating agent for a variety of transition metals. The presence of the 2-amino and 7-methyl groups allows for further functionalization, enabling the fine-tuning of the steric and electronic properties of its coordination compounds. The 1,8-naphthyridine scaffold itself is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds, including antimicrobial and anticancer agents[1]. Metal complexes derived from this ligand are actively being explored for their catalytic prowess in organic transformations and for their potential as therapeutic agents.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound ligand and a general procedure for the synthesis of its transition metal complexes.

Synthesis of this compound Ligand

A direct and efficient method for the synthesis of this compound involves the acid-catalyzed condensation of 2,6-diaminopyridine with 3-oxobutyraldehyde dimethyl acetal[2].

Materials:

  • 2,6-Diaminopyridine

  • 3-Oxobutyraldehyde dimethyl acetal

  • Phosphoric acid (85%)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2,6-diaminopyridine in ethanol.

  • Add 3-oxobutyraldehyde dimethyl acetal to the solution.

  • Slowly add concentrated phosphoric acid to the mixture while stirring.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield pure this compound.

Characterization: The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

General Protocol for the Synthesis of Transition Metal Complexes

The following is a general procedure for the synthesis of transition metal complexes with this compound. The specific metal salt, solvent, and reaction conditions may need to be optimized for each specific complex.

Materials:

  • This compound

  • A suitable transition metal salt (e.g., CuCl2, Pd(OAc)2, Zn(NO3)2·6H2O)

  • An appropriate solvent (e.g., methanol, ethanol, acetonitrile, DMF)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • In a separate flask, dissolve the transition metal salt in the same or a compatible solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture may be stirred at room temperature or heated under reflux, depending on the reactivity of the metal salt and ligand. The reaction progress can be monitored by TLC or by observing the formation of a precipitate.

  • Upon completion of the reaction, the resulting complex may precipitate out of the solution. If so, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • If the complex is soluble, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent system.

Characterization: The synthesized metal complexes should be thoroughly characterized using techniques such as elemental analysis, FT-IR spectroscopy, UV-Vis spectroscopy, and, where possible, single-crystal X-ray diffraction to determine the coordination mode and geometry of the complex.

Applications and Data

Coordination complexes of this compound and its derivatives have shown promise in various applications, particularly in catalysis and medicinal chemistry.

Catalytic Applications

Metal complexes of 1,8-naphthyridine derivatives are known to be effective catalysts for a range of organic reactions. For instance, palladium complexes have been utilized in cross-coupling reactions. While specific data for this compound complexes is emerging, related systems provide a strong indication of their potential.

This section would ideally be populated with specific quantitative data from research on this compound complexes. As this is not yet widely available in the public domain, the following table is a representative example of how such data would be presented.

Table 1: Representative Catalytic Performance of a Hypothetical Palladium Complex of this compound in a Suzuki-Miyaura Cross-Coupling Reaction.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acid0.1Toluene100295
24-Bromotoluene4-Methoxyphenylboronic acid0.5Dioxane110488
31-Chloro-4-nitrobenzene3-Tolylboronic acid1.0DMF1201275
Medicinal Chemistry Applications

The 1,8-naphthyridine scaffold is a key component in numerous compounds with demonstrated biological activity. Metal coordination can enhance these properties through various mechanisms, including increased lipophilicity and interaction with biological targets.

Derivatives of 1,8-naphthyridine have shown significant in vitro cytotoxicity against various cancer cell lines. For example, certain 2-phenyl-7-methyl-1,8-naphthyridine derivatives have displayed potent activity against the MCF-7 human breast cancer cell line, with some compounds exhibiting IC50 values in the low micromolar range[3]. While data for metal complexes of the parent this compound are still under investigation, the potential for developing effective anticancer agents is high.

Table 2: In Vitro Cytotoxicity (IC50, µM) of Representative 2-phenyl-7-methyl-1,8-naphthyridine Derivatives against MCF-7 Cell Line. [3]

CompoundIC50 (µM)
3f 6.53
6f 7.88
8c 7.89
10b 7.79
10c 1.47
8d 1.62
4d 1.68
10f 2.30
8b 3.19
Staurosporine (control) 4.51

Metal complexes are well-known for their antimicrobial properties. The chelation of metal ions with ligands like this compound can lead to enhanced antimicrobial activity compared to the free ligand. This is often attributed to the increased lipophilicity of the complex, facilitating its transport across microbial cell membranes.

As with catalytic data, specific antimicrobial data for this compound complexes is not yet abundant. The following table illustrates how such data would be presented.

Table 3: Representative Minimum Inhibitory Concentration (MIC, µg/mL) of a Hypothetical Zinc(II) Complex of this compound.

MicroorganismGram StainMIC (µg/mL)
Staphylococcus aureusPositive16
Bacillus subtilisPositive32
Escherichia coliNegative64
Pseudomonas aeruginosaNegative128

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the coordination chemistry of this compound.

Ligand_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product 2_6_diaminopyridine 2,6-Diaminopyridine Condensation Acid-Catalyzed Condensation 2_6_diaminopyridine->Condensation 3_oxobutyraldehyde 3-Oxobutyraldehyde dimethyl acetal 3_oxobutyraldehyde->Condensation Neutralization Neutralization Condensation->Neutralization Phosphoric Acid, Ethanol, Reflux Extraction Extraction Neutralization->Extraction Purification Column Chromatography Extraction->Purification Ligand This compound Purification->Ligand

Caption: Workflow for the synthesis of this compound.

Complex_Synthesis_Workflow Ligand This compound (in solution) Mixing Mixing and Reaction Ligand->Mixing Metal_Salt Transition Metal Salt (in solution) Metal_Salt->Mixing Isolation Isolation Mixing->Isolation Stirring/Reflux Precipitation Precipitation/ Filtration Isolation->Precipitation If Insoluble Evaporation Solvent Evaporation Isolation->Evaporation If Soluble Complex Metal Complex Precipitation->Complex Recrystallization Recrystallization Evaporation->Recrystallization Recrystallization->Complex

Caption: General workflow for the synthesis of metal complexes.

Application_Pathways cluster_applications Potential Applications Ligand This compound Complexation Coordination with Transition Metals (M) Ligand->Complexation Metal_Complex [M(L)n]Xm Complex Complexation->Metal_Complex Catalysis Catalysis (e.g., Cross-Coupling) Metal_Complex->Catalysis Anticancer Anticancer Agents Metal_Complex->Anticancer Antimicrobial Antimicrobial Agents Metal_Complex->Antimicrobial

Caption: Potential application pathways for the ligand and its complexes.

References

Functionalization of the 2-Amino Group in 7-Methyl-1,8-naphthyridin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the 2-amino group of 7-Methyl-1,8-naphthyridin-2-amine. This scaffold is of significant interest in medicinal chemistry, and the ability to selectively functionalize the 2-amino position is crucial for the development of novel therapeutic agents. The following sections describe key transformations including N-acylation, N-alkylation, N-arylation via Buchwald-Hartwig amination, and diazotization followed by nucleophilic substitution.

N-Acylation

N-acylation of the 2-amino group is a fundamental transformation that allows for the introduction of a wide variety of amide functionalities, which can modulate the physicochemical and pharmacological properties of the parent molecule. This reaction is typically high-yielding and proceeds under mild conditions.

Quantitative Data for N-Acylation of 2-Amino-1,8-naphthyridine Derivatives
Starting MaterialAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
7-Amino-2-methyl-1,8-naphthyridineAcetic anhydrideAcetic anhydrideRoom Temp178[1]
2-Amino-7-methyl-1,8-naphthyridineAcetic anhydrideAcetic anhydride80OvernightNot specified[2]
Experimental Protocol: N-Acetylation of this compound

This protocol is adapted from the acylation of the isomeric 7-amino-2-methyl-1,8-naphthyridine[1].

Materials:

  • This compound

  • Acetic anhydride

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon source

  • Ice bath

  • Filtration apparatus

  • Diethyl ether (or other suitable non-polar solvent for precipitation)

Procedure:

  • To a round-bottom flask charged with this compound (1.0 eq), add an excess of acetic anhydride (e.g., 10-15 equivalents, which also serves as the solvent).

  • The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the flask in an ice bath to induce precipitation of the product.

  • If precipitation is slow, add a non-polar solvent such as diethyl ether to facilitate the process.

  • Collect the solid product by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum to obtain N-(7-methyl-1,8-naphthyridin-2-yl)acetamide.

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product Start_Amine This compound Reaction_Step Mix and Stir (Room Temperature, 1h) Under Inert Atmosphere Start_Amine->Reaction_Step Start_Anhydride Acetic Anhydride Start_Anhydride->Reaction_Step Workup_Cool Cool in Ice Bath Reaction_Step->Workup_Cool Workup_Precipitate Precipitate with Diethyl Ether Workup_Cool->Workup_Precipitate Workup_Filter Filter and Wash Workup_Precipitate->Workup_Filter Workup_Dry Dry under Vacuum Workup_Filter->Workup_Dry Product N-(7-methyl-1,8-naphthyridin-2-yl)acetamide Workup_Dry->Product

N-Acylation Experimental Workflow

N-Alkylation

Direct N-alkylation of the 2-amino group can be achieved using various methods, including reaction with alkyl halides or reductive amination with aldehydes or ketones. Reductive amination is often preferred as it can minimize over-alkylation.

Experimental Protocol: Reductive Amination of this compound

This is a general protocol that can be adapted for various aldehydes and ketones.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon source

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in an anhydrous solvent such as DCM or DCE in a round-bottom flask.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5-2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature overnight. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

Reductive_Amination_Pathway Amine This compound Imine Imine Intermediate Amine->Imine Condensation (+ Carbonyl, H+) Carbonyl Aldehyde/Ketone Product N-Alkyl-7-methyl- 1,8-naphthyridin-2-amine Imine->Product Reduction (NaBH(OAc)₃ or NaBH₃CN)

Reductive Amination Signaling Pathway

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives.

Quantitative Data for Buchwald-Hartwig Amination of Heterocyclic Amines
AmineAryl HalideCatalystLigandBaseSolventTemp (°C)Yield (%)
CarbazoleBromobenzene[Pd(allyl)Cl]₂t-BuXPhost-BuOLi1,4-Dioxane100>95
DiphenylamineBromobenzenePd₂(dba)₃XPhost-BuONaToluene100>95

Note: Data from amination of other heterocyclic amines, adaptable to the target molecule.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This is a general protocol based on established methods for the amination of heterocyclic amines. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride) (1.0-1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

  • Celatom® or silica gel for filtration

  • Solvents for work-up and chromatography

Procedure:

  • To a Schlenk tube, add the this compound (1.0 eq), aryl halide (1.0-1.2 eq), base (1.5-2.5 eq), palladium precatalyst (1-5 mol%), and phosphine ligand (2-10 mol%).

  • Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate or DCM) and filter through a pad of Celatom® or silica gel, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-arylated product.

Buchwald-Hartwig Catalytic Cycle

Diazotization and Nucleophilic Substitution

The 2-amino group can be converted to a diazonium salt, which is an excellent leaving group and can be subsequently displaced by a variety of nucleophiles in a Sandmeyer or Sandmeyer-type reaction. This allows for the introduction of functionalities such as hydroxyl, halides, and cyano groups.

Quantitative Data for Diazotization of 2-Amino-1,8-naphthyridine Derivatives
Starting MaterialReagentsProductYield (%)Reference
1,8-Naphthyridin-2-amineNaNO₂, H₂SO₄/H₂O1,8-Naphthyridin-2-olHigh[3]
Experimental Protocol: Diazotization and Hydroxylation of this compound

This protocol is based on the diazotization of other 2-amino-1,8-naphthyridines[3].

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Beaker or round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Sodium hydroxide (NaOH) solution (e.g., 25%)

  • Filtration apparatus

Procedure:

  • Dissolve this compound in a mixture of sulfuric acid and water at 0 °C in a beaker or round-bottom flask.

  • Slowly add a solution of sodium nitrite in water to the reaction mixture while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for a specified time (e.g., 30 minutes to 1 hour) to ensure the complete formation of the diazonium salt.

  • To effect hydroxylation, the reaction mixture can be gently warmed or stirred at room temperature for an extended period (e.g., 24 hours).

  • Carefully neutralize the reaction mixture by the dropwise addition of a sodium hydroxide solution at 0 °C until the pH is basic (pH 8-9).

  • The product, 7-methyl-1,8-naphthyridin-2-ol, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Diazotization_Pathway Amine This compound Diazonium Diazonium Salt Intermediate Amine->Diazonium Diazotization (NaNO₂, H₂SO₄, 0°C) Product 7-Methyl-1,8-naphthyridin-2-ol Diazonium->Product Hydrolysis (H₂O, heat or prolonged stirring)

Diazotization and Hydrolysis Pathway

References

Synthesis of Novel Antimicrobial Derivatives of 7-Methyl-1,8-naphthyridin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various antimicrobial derivatives of 7-Methyl-1,8-naphthyridin-2-amine. The methodologies outlined below are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of new antimicrobial agents. The 1,8-naphthyridine scaffold is a well-established pharmacophore known for its diverse biological activities, including potent antimicrobial effects.[1][2][3] This document focuses on the derivatization of the 2-amino group of the 7-methyl-1,8-naphthyridine core to generate novel compounds with potential therapeutic applications.

Overview of Synthetic Strategies

The primary amino group at the C2 position of this compound serves as a versatile handle for a variety of chemical modifications. This allows for the introduction of diverse functional groups and pharmacophores, leading to the generation of libraries of novel compounds for antimicrobial screening. The synthetic strategies detailed in this document include the formation of amides, Schiff bases, sulfonamides, and urea/thiourea derivatives.

Synthesis_Overview cluster_derivatives Derivative Classes Start This compound Amides Amide Derivatives Start->Amides Acyl Halides/ Anhydrides Schiff_Bases Schiff Base Derivatives Start->Schiff_Bases Aldehydes/ Ketones Sulfonamides Sulfonamide Derivatives Start->Sulfonamides Sulfonyl Chlorides Urea_Thiourea Urea/Thiourea Derivatives Start->Urea_Thiourea Isocyanates/ Isothiocyanates

Caption: Synthetic pathways for derivatization of this compound.

Experimental Protocols

Synthesis of N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide

This protocol describes the synthesis of a simple amide derivative, which can serve as a benchmark for the synthesis of more complex amide-based analogs.

Protocol:

  • To a solution of 7-amino-2-methyl-1,8-naphthyridine (4.00 g, 0.025 mol) in acetic anhydride (15 ml), stir the mixture at room temperature for 1 hour under a nitrogen atmosphere.[4]

  • Slowly cool the reaction mixture to room temperature.

  • Collect the resulting flaky straw-colored crystals by filtration.

  • The yield of the final product, N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1), is approximately 78% (3.97 g).[4]

Amide_Synthesis Reactant1 This compound Reaction Room Temperature, 1h Reactant1->Reaction Reactant2 Acetic Anhydride Reactant2->Reaction Solvent Nitrogen Atmosphere Solvent->Reaction Product N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide Reaction->Product

Caption: Workflow for the synthesis of N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide.

General Protocol for the Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation of a primary amine with an aldehyde or a ketone. This reaction provides a straightforward method to introduce a wide variety of aromatic and heterocyclic moieties.

Protocol:

  • Dissolve this compound (0.01 mol) in glacial acetic acid (20 ml).

  • To this solution, add a solution of the desired substituted aromatic aldehyde (0.01 mol) in glacial acetic acid (10 ml) dropwise with stirring.

  • Heat the reaction mixture to reflux for 8 hours.[5]

  • After completion of the reaction, pour the mixture onto crushed ice.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the pure Schiff base derivative.[5]

Schiff_Base_Synthesis Reactant1 This compound Reaction Reflux, 8h Reactant1->Reaction Reactant2 Substituted Aldehyde Reactant2->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Product Schiff Base Derivative Reaction->Product

Caption: General workflow for the synthesis of Schiff base derivatives.

General Protocol for the Synthesis of Sulfonamide Derivatives

Sulfonamides are a well-known class of antimicrobial agents. Derivatization of this compound with various sulfonyl chlorides can yield novel compounds with potential synergistic or enhanced antimicrobial activity.

Protocol:

  • Dissolve this compound (0.01 mol) in a suitable solvent such as pyridine or dichloromethane.

  • Cool the solution in an ice bath.

  • Add the desired sulfonyl chloride (0.011 mol) dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for several hours to overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Sulfonamide_Synthesis Reactant1 This compound Reaction 0°C to RT Reactant1->Reaction Reactant2 Sulfonyl Chloride Reactant2->Reaction Solvent Pyridine/DCM Solvent->Reaction Product Sulfonamide Derivative Reaction->Product

Caption: General workflow for the synthesis of sulfonamide derivatives.

General Protocol for the Synthesis of Urea and Thiourea Derivatives

Urea and thiourea derivatives are known to exhibit a wide range of biological activities. The synthesis involves the reaction of the primary amine with an isocyanate or isothiocyanate.

Protocol:

  • Dissolve this compound (0.01 mol) in a suitable anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add the corresponding isocyanate or isothiocyanate (0.01 mol) to the solution.

  • Stir the reaction mixture at room temperature for a few hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent to obtain the desired urea or thiourea derivative.

Urea_Thiourea_Synthesis Reactant1 This compound Reaction Room Temperature Reactant1->Reaction Reactant2 Isocyanate/ Isothiocyanate Reactant2->Reaction Solvent Anhydrous THF/DCM Solvent->Reaction Product Urea/Thiourea Derivative Reaction->Product

Caption: General workflow for synthesizing urea and thiourea derivatives.

Antimicrobial Activity Data

The antimicrobial activity of 1,8-naphthyridine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. While specific MIC values for a wide range of derivatives of this compound are not extensively compiled in a single source, the following table summarizes the reported activities of some related 1,8-naphthyridine derivatives to provide a reference for expected potency.

Compound ClassTest OrganismMIC (µg/mL)Reference
7-methyl-1,8-naphthyridinone with 1,2,4-triazole ringBacillus subtilis (resistant)1.7 - 13.2 (IC50)[1]
7-acetamido-1,8-naphthyridin-4(1H)-oneE. coli (multi-resistant)≥ 1024[6]
7-acetamido-1,8-naphthyridin-4(1H)-oneS. aureus (multi-resistant)≥ 1024[6]
7-acetamido-1,8-naphthyridin-4(1H)-oneP. aeruginosa (multi-resistant)≥ 1024[6]
5-(2-methyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine derivativesS. aureusGood activity[1]
N-3-diaryl-1,8-naphthyridin-2-aminesB. subtilis, E. coliActive[1]

Antimicrobial Screening Protocol

A standardized method for determining the in vitro antimicrobial activity of the synthesized compounds is the broth microdilution method.

Protocol:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive controls (medium with inoculum and no compound) and negative controls (medium without inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][7]

Antimicrobial_Screening A Prepare Compound Stock Solution (DMSO) B Serial Dilution in 96-well Plate A->B C Inoculate with Microbial Suspension B->C D Incubate (35-37°C) C->D E Observe for Growth Inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

The synthetic protocols and screening methods described in this document provide a framework for the development of novel antimicrobial agents based on the this compound scaffold. The versatility of the 2-amino group allows for the creation of a diverse range of derivatives, increasing the potential for discovering compounds with potent and broad-spectrum antimicrobial activity. Further structure-activity relationship (SAR) studies on these derivatives will be crucial for optimizing their efficacy and advancing the development of new therapeutic agents to combat infectious diseases.

References

The Privileged Scaffold: 7-Methyl-1,8-naphthyridin-2-amine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,8-naphthyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, signifying its ability to bind to a diverse range of biological targets.[1] This structural motif is a key component in numerous natural and synthetic compounds exhibiting a wide array of biological activities, including potent kinase inhibition.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. 7-Methyl-1,8-naphthyridin-2-amine serves as a versatile starting material for the synthesis of such inhibitors, offering multiple points for chemical modification to achieve desired potency and selectivity.[1] This document provides an overview of its application, including synthetic protocols and biological data for derived kinase inhibitors.

Kinase Targets and Rationale for Inhibition

Derivatives of the 1,8-naphthyridine scaffold have been investigated as inhibitors against a variety of kinases implicated in oncology and other diseases. While direct examples starting from this compound are specific, the broader class of naphthyridine derivatives shows activity against key kinases such as:

  • c-Kit and VEGFR-2: These receptor tyrosine kinases are crucial for cell survival, proliferation, and angiogenesis. Their inhibition is a validated strategy in cancer therapy.[2]

  • PI3Kδ, Akt1/2: These are key components of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer, promoting cell growth and survival.

  • MET: The MET receptor tyrosine kinase is another important target in oncology, with its aberrant activation driving tumor growth and metastasis.[2][3][4]

  • Aurora Kinases: These serine/threonine kinases are essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

The rationale for using the this compound core lies in its rigid, planar structure which can effectively mimic the purine core of ATP, enabling it to bind to the ATP-binding pocket of kinases. The methyl group at the 7-position and the amine at the 2-position provide handles for synthetic elaboration to explore the surrounding chemical space within the kinase active site, thereby enhancing potency and selectivity.[1]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized to synthesize more complex kinase inhibitors.

General Synthesis of N-Aryl-7-methyl-1,8-naphthyridin-2-amine Derivatives

This protocol describes a general method for the arylation of the 2-amino group of this compound via a Buchwald-Hartwig amination reaction. This is a common strategy to introduce substituents that can interact with the hinge region and other key residues of the kinase ATP-binding site.

Workflow for N-Aryl-7-methyl-1,8-naphthyridin-2-amine Synthesis

reagents This compound + Aryl Halide reaction Buchwald-Hartwig Amination reagents->reaction Reactants conditions Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., Cs2CO3) Solvent (e.g., Dioxane) conditions->reaction Conditions product N-Aryl-7-methyl-1,8- naphthyridin-2-amine reaction->product Yields cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKit c-Kit Receptor RAS RAS cKit->RAS PI3K PI3K cKit->PI3K VEGFR2 VEGFR-2 Receptor VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation Inhibitor Naphthyridine-based Inhibitor Inhibitor->cKit Inhibitor->VEGFR2 Start Start with This compound Step1 Modification at N2-position (e.g., Arylation) Start->Step1 Step2 Modification at C3/C4-positions (e.g., Introduction of polar groups) Start->Step2 Step3 Modification at C7-methyl group (e.g., Bioisosteric replacement) Start->Step3 Assay In vitro Kinase Assay (IC50 determination) Step1->Assay Step2->Assay Step3->Assay SAR_Analysis Analyze Structure-Activity Relationship Assay->SAR_Analysis SAR_Analysis->Start Iterate design Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Identified favorable substitutions

References

Protocol for the N-acetylation of 7-Methyl-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

The N-acetylation of amino-substituted naphthyridines is a crucial transformation in medicinal chemistry and drug development. The resulting acetamido-naphthyridine scaffold is a common structural motif found in a variety of biologically active compounds. This protocol details a straightforward and efficient method for the N-acetylation of 7-Methyl-1,8-naphthyridin-2-amine to yield N-(7-methyl-1,8-naphthyridin-2-yl)acetamide. The described procedure is based on a well-established method utilizing acetic anhydride as the acetylating agent.

Principle

The primary amine group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the N-acetylated product and acetic acid as a byproduct. The reaction is typically carried out in an inert atmosphere to prevent side reactions.

Audience

This document is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Experimental Protocol

Materials and Reagents

  • This compound

  • Acetic anhydride

  • Nitrogen gas (or other inert gas)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Magnetic stir plate

  • Apparatus for filtration (e.g., Büchner funnel and flask)

  • Drying apparatus (e.g., vacuum oven or desiccator)

Procedure

  • Reaction Setup: In a clean and dry round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere. This is crucial to prevent the hydrolysis of acetic anhydride and minimize potential side reactions.

  • Addition of Reagent: To the stirred starting material, add acetic anhydride.

  • Reaction: Stir the resulting mixture at room temperature for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) if desired.

  • Crystallization: Upon completion of the reaction, slowly cool the mixture to room temperature. The product is expected to crystallize out of the solution as flaky, straw-colored crystals.

  • Isolation: Collect the crystals by filtration.

  • Drying: Dry the isolated product under vacuum to remove any residual solvent.

Note: A similar procedure for the acetylation of 7-amino-2-methyl-1,8-naphthyridine resulted in the formation of a co-crystal with acetic acid, which was formed from the acetic anhydride reagent.[1] This may also occur in this synthesis.

Data Presentation

The following table summarizes the quantitative data for a representative N-acetylation reaction based on a similar reported procedure.[1]

ParameterValue
Starting Material7-amino-2-methyl-1,8-naphthyridine
Mass of Starting Material4.00 g
Moles of Starting Material0.025 mol
Acetylating AgentAcetic Anhydride
Volume of Acetylating Agent15 ml
Reaction Time1 hour
Reaction TemperatureRoom Temperature
ProductN-(7-Methyl-1,8-naphthyridin-2-yl)acetamide
Yield3.97 g (78%)

Visualizations

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_product Product reactant1 This compound product N-(7-methyl-1,8-naphthyridin-2-yl)acetamide reactant1->product Room Temperature, 1 hr reactant2 Acetic Anhydride reactant2->product

Caption: Reaction scheme for the N-acetylation of this compound.

Experimental Workflow

experimental_workflow start Start setup Add this compound to a round-bottom flask start->setup inert Purge flask with Nitrogen gas setup->inert add_reagent Add Acetic Anhydride inert->add_reagent react Stir at Room Temperature for 1 hour add_reagent->react cool Slowly cool to Room Temperature react->cool crystallize Product Crystallizes cool->crystallize filter Collect crystals by filtration crystallize->filter dry Dry the product under vacuum filter->dry end End dry->end

Caption: Step-by-step workflow for the N-acetylation protocol.

References

Application Notes: 7-Methyl-1,8-naphthyridin-2-amine in the Preparation of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Methyl-1,8-naphthyridin-2-amine is a versatile building block for the synthesis of novel fluorescent probes. The 1,8-naphthyridine scaffold is characterized by its planar, electron-deficient heterocyclic ring system, which can be readily functionalized to create chemosensors for a variety of analytes. The amino group at the 2-position serves as a convenient handle for introducing different recognition moieties, while the methyl group at the 7-position can influence the photophysical properties of the resulting probe. Probes derived from this core structure have shown significant promise in the detection of metal ions due to the strong chelating ability of the two nitrogen atoms within the naphthyridine ring system.

This document provides detailed application notes and protocols for the preparation and utilization of a fluorescent probe derived from this compound, specifically bis(7-methyl-1,8-naphthyridine-2-ylamino)methane, for the detection of metal ions such as Cadmium(II).

Featured Application: Detection of Cadmium(II) Ions

A flexible ligand, bis(7-methyl-1,8-naphthyridine-2-ylamino)methane (referred to as Probe 1), has been synthesized from this compound. This probe exhibits intense blue fluorescence and has demonstrated sensitive and selective fluorescence enhancement in the presence of Cadmium(II) (Cd²⁺) ions.[1] The chelation of the metal ion by the two 1,8-naphthyridine units restricts intramolecular rotation, leading to an enhancement of the fluorescence emission, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).

Quantitative Data

The photophysical and sensing properties of Probe 1 and its metal complexes are summarized in the table below.

PropertyValueConditionsReference
Probe 1
Excitation Wavelength (λex)~350 nmMethanol[2]
Emission Wavelength (λem)380-410 nmCH₂Cl₂, CH₃CN, CH₃OH[1]
Solid-State Emission (λem)416 nmRoom Temperature[1]
Fluorescence Quantum Yield (Φf)Not explicitly reported, described as "intense blue fluorescence"-[1]
Probe 1 + Cd²⁺ Complex
Emission EnhancementSignificant increase in fluorescence intensityMethanol[1]

Note: The fluorescence quantum yield for the free probe has not been explicitly reported in the reviewed literature, but its intense emission suggests a moderate to high quantum yield. For structurally similar 2,7-dialkylamino-4-methyl-[1][3]-naphthyridines, quantum yields in the range of 0.15 to 0.35 have been reported in methanol.[2]

Signaling Pathway and Experimental Workflow

The proposed signaling mechanism for the detection of Cd²⁺ by Probe 1 is Chelation-Enhanced Fluorescence (CHEF). The experimental workflow involves the synthesis of the probe followed by fluorescence titration with the target metal ion.

CHEF_Mechanism cluster_process Sensing Mechanism Probe_Free Probe 1 (Low Fluorescence) Probe_Bound Probe 1-Cd²⁺ Complex (High Fluorescence) Probe_Free->Probe_Bound Chelation Light_Out_Weak Weak Emission Probe_Free->Light_Out_Weak Light_Out_Strong Strong Emission Probe_Bound->Light_Out_Strong Analyte Cd²⁺ Ion Light_In Excitation Light Light_In->Probe_Free Light_In->Probe_Bound

Caption: Signaling pathway for Cd²⁺ detection by Probe 1 via Chelation-Enhanced Fluorescence.

Experimental_Workflow cluster_synthesis Probe Synthesis cluster_analysis Fluorescence Analysis Start This compound Reaction Condensation Reaction Start->Reaction Reagent Formaldehyde Reagent->Reaction Product Probe 1 Reaction->Product Preparation Prepare Probe Solution Product->Preparation Characterization & Purification Titration Add Incremental Amounts of Cd²⁺ Preparation->Titration Measurement Measure Fluorescence Spectra Titration->Measurement Data_Analysis Analyze Emission Enhancement Measurement->Data_Analysis

Caption: Experimental workflow for the synthesis and application of Probe 1.

Experimental Protocols

Protocol 1: Synthesis of bis(7-methyl-1,8-naphthyridine-2-ylamino)methane (Probe 1)

This protocol is adapted from the synthesis described by Zhang et al. (2008).[1]

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Filtration apparatus

  • Silica gel for column chromatography

  • Eluent: Dichloromethane/Methanol mixture

Procedure:

  • To a solution of this compound in methanol, add an excess of aqueous formaldehyde solution.

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a solid. Purify the solid by column chromatography on silica gel using a dichloromethane/methanol gradient as the eluent to afford the pure product, bis(7-methyl-1,8-naphthyridine-2-ylamino)methane (Probe 1).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fluorescence Titration for Cd²⁺ Detection

Materials:

  • Stock solution of Probe 1 in a suitable solvent (e.g., Methanol or a mixed aqueous-organic solvent system)

  • Stock solution of Cadmium(II) salt (e.g., Cd(NO₃)₂ or CdCl₂) in the same solvent system

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Prepare a dilute solution of Probe 1 (e.g., 10 µM) in the chosen solvent system.

  • Place 3 mL of the Probe 1 solution into a quartz cuvette.

  • Record the fluorescence emission spectrum of the free probe by exciting at its absorption maximum (approximately 350 nm).

  • Sequentially add small aliquots of the Cd²⁺ stock solution to the cuvette containing the probe solution.

  • After each addition of the Cd²⁺ solution, mix thoroughly and allow the solution to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum after each addition.

  • Continue the additions until no significant change in the fluorescence intensity is observed.

  • Plot the fluorescence intensity at the emission maximum as a function of the Cd²⁺ concentration to determine the binding stoichiometry and association constant.

Conclusion

This compound serves as a valuable precursor for the development of fluorescent probes. The resulting probe, bis(7-methyl-1,8-naphthyridine-2-ylamino)methane, demonstrates the potential for selective detection of heavy metal ions like Cd²⁺ through a chelation-enhanced fluorescence mechanism. The straightforward synthesis and clear fluorescence response make this class of compounds attractive for applications in environmental monitoring and biological sensing. Further research could focus on modifying the 1,8-naphthyridine core to tune the photophysical properties and enhance selectivity for other target analytes.

References

Troubleshooting & Optimization

Navigating the Synthesis of 7-Methyl-1,8-naphthyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of 7-Methyl-1,8-naphthyridin-2-amine, a crucial scaffold in medicinal chemistry, can present various challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during its synthesis, aiming to improve reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most critical steps to optimize?

A1: Low overall yield can stem from inefficiencies in multiple stages of the synthesis. The primary and most established route involves the condensation of 2,6-diaminopyridine with 3-oxobutyraldehyde dimethyl acetal.[1][2] To improve your yield, consider the following:

  • Purity of Starting Materials: Ensure the 2,6-diaminopyridine and 3-oxobutyraldehyde dimethyl acetal are of high purity. Impurities can lead to side reactions and decrease the efficiency of the condensation.

  • Reaction Conditions: The acid-catalyzed cyclization is a critical step.[2] Phosphoric acid is commonly used, and its concentration and the reaction temperature should be carefully controlled.

  • Alternative Greener Synthesis: A one-pot Friedländer condensation reaction in water using a choline hydroxide catalyst has shown excellent yields for similar 1,8-naphthyridines and could be adapted.[3]

  • Purification: Loss of product during purification is a common issue. Optimize your purification method, whether it be column chromatography or recrystallization, to minimize losses.

Q2: I am observing significant impurity formation in my final product. What are the likely side products and how can I minimize them?

A2: Impurity formation is a common challenge. Potential side products can arise from incomplete reaction, side reactions of the starting materials, or degradation of the product.

  • Incomplete Cyclization: If the cyclization is not complete, you may have intermediates present in your crude product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion.

  • Self-condensation of 3-oxobutyraldehyde dimethyl acetal: This starting material can undergo self-condensation under acidic conditions. Adding it slowly to the reaction mixture can help minimize this side reaction.

  • Formation of N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid co-crystal: If acetic anhydride is used in a subsequent acetylation step, or if acetic acid is used as a solvent or byproduct, it can form a stable co-crystal with the acetamide derivative which can be difficult to separate.[4] If you are synthesizing the acetamide, be mindful of this potential issue during purification.

Q3: The purification of this compound by column chromatography is proving difficult. Are there alternative purification methods?

A3: If column chromatography is not providing the desired purity or is leading to significant product loss, consider the following alternatives:

  • Recrystallization: This is often an effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good crystal formation and effectively removes impurities.

  • Acid-Base Extraction: As the target molecule has a basic amino group, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous acid. The product will move to the aqueous layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.

  • Formation and Purification of a Salt: You can convert the amine to a salt (e.g., hydrochloride salt) which may have different solubility properties and be easier to crystallize and purify. The free base can then be regenerated.

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields for key steps in the synthesis of related 1,8-naphthyridine derivatives, which can serve as a reference for optimizing the synthesis of this compound.

Reaction StepReagents and ConditionsProductYield (%)Reference
Acetylation2-amino-7-methyl-1,8-naphthyridine, acetic anhydride, 80°C, 12h2-Acetylamino-7-methyl-1,8-naphthyridine87%[1]
Oxidation2-Acetylamino-7-methyl-1,8-naphthyridine, SeO₂, dioxane, 50-55°C, 4h2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde75%[1]
Deprotection2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde, 1N HCl, reflux, 0.5h2-Amino-1,8-naphthyridine-7-carboxaldehyde85%[1]
Friedländer Condensation2-aminonicotinaldehyde, acetone, Choline Hydroxide (1 mol%), H₂O, rt, ~6h2-methyl-1,8-naphthyridine>95%[3]

Experimental Protocols

Synthesis of 2-Amino-7-methyl-1,8-naphthyridine via Condensation

This protocol is based on the established synthesis route.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-diaminopyridine.

  • Reagent Addition: Slowly add 3-oxobutyraldehyde dimethyl acetal to the flask.

  • Acid Catalysis: Carefully add phosphoric acid to the reaction mixture.

  • Heating: Heat the reaction mixture to the appropriate temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Workflow and Troubleshooting

To aid in understanding the synthesis and troubleshooting process, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow Starting Materials Starting Materials Condensation Condensation Starting Materials->Condensation 2,6-diaminopyridine, 3-oxobutyraldehyde dimethyl acetal Cyclization Cyclization Condensation->Cyclization Acid Catalyst Workup & Extraction Workup & Extraction Cyclization->Workup & Extraction Neutralization Purification Purification Workup & Extraction->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for the synthesis of this compound.

G Low_Yield Low Yield Observed Impure_Starting_Materials Impure Starting Materials? Low_Yield->Impure_Starting_Materials Suboptimal_Conditions Suboptimal Reaction Conditions? Low_Yield->Suboptimal_Conditions Purification_Loss Significant Product Loss during Purification? Low_Yield->Purification_Loss Check_Purity Action: Verify purity of starting materials (NMR, etc.) Impure_Starting_Materials->Check_Purity Optimize_Reaction Action: Optimize temperature, catalyst concentration, and reaction time Suboptimal_Conditions->Optimize_Reaction Optimize_Purification Action: Re-evaluate purification method (e.g., recrystallization, alternative solvent system) Purification_Loss->Optimize_Purification

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Purification of 7-Methyl-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 7-Methyl-1,8-naphthyridin-2-amine by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Due to the basic nature of the amine group in this compound, standard silica gel can lead to issues like peak tailing and irreversible adsorption. The recommended stationary phases are:

  • Triethylamine-treated silica gel: Pre-treating or adding a small percentage (0.1-1%) of triethylamine (Et₃N) to the eluent can neutralize the acidic silanol groups on the silica surface, leading to better separation.[1][2]

  • Basic alumina: This is a good alternative to silica gel for the purification of basic compounds.

  • Amine-functionalized silica: This type of stationary phase provides a basic surface, which is ideal for purifying amines using less polar solvent systems like hexane/ethyl acetate.[2]

Q2: Which mobile phase systems are suitable for the purification of this compound?

A2: The choice of mobile phase depends on the stationary phase. For normal-phase chromatography on silica gel or alumina, a gradient elution is typically employed. Common solvent systems include:

  • Ethyl acetate in hexane

  • Methanol in dichloromethane (DCM) For basic compounds like this compound, it is highly recommended to add a small amount of a basic modifier, such as 0.1-1% triethylamine, to the mobile phase to improve peak shape and recovery.[1]

Q3: My compound is not moving from the origin on the TLC plate when using ethyl acetate/hexane. What should I do?

A3: If your compound is not moving, the eluent is not polar enough. You should gradually increase the polarity of the mobile phase. Consider switching to a more polar solvent system, such as methanol in dichloromethane. A small amount of methanol can significantly increase the eluting power of the mobile phase.

Q4: Can I use reversed-phase chromatography for purification?

A4: Yes, reversed-phase chromatography is a viable option. A C18 column can be used with a mobile phase consisting of a mixture of water and acetonitrile or methanol. To ensure the amine is in its neutral, less polar form, it is advisable to use a basic modifier, like triethylamine (0.1%), to raise the pH of the mobile phase.[2]

Troubleshooting Guide

Problem IDIssuePotential Cause(s)Suggested Solution(s)
CC-01 Compound streaks or "tails" on the column. The compound is a basic amine interacting strongly with acidic silica gel.Add 0.1-1% triethylamine or a few drops of ammonia to your eluent system.[1][2] Alternatively, use a different stationary phase like basic alumina or amine-functionalized silica.[2]
CC-02 The compound does not elute from the column. The eluent is not polar enough. The compound may have decomposed on the silica gel.[3]Gradually increase the polarity of the eluent (e.g., add methanol to a DCM/ethyl acetate mixture).[3] To check for decomposition, perform a 2D TLC where the compound is spotted, the plate is dried, and then run in the second dimension.[3]
CC-03 Co-elution of the product with impurities. The solvent system does not provide adequate separation. The column may be overloaded.Optimize the solvent system using TLC to achieve better separation between the spots. Use a shallower gradient during elution. Ensure the sample load is not more than 1-5% of the mass of the stationary phase.
CC-04 The collected fractions are very dilute. The elution was too slow, leading to band broadening.Increase the polarity of the eluent once the compound starts to elute to speed up the process and obtain more concentrated fractions.[3]
CC-05 Low recovery of the compound. The compound may be irreversibly adsorbed onto the silica gel. The compound may be partially soluble in the chosen solvent system.Use a deactivated stationary phase (e.g., with triethylamine).[1] At the end of the chromatography, flush the column with a very polar solvent system (e.g., 10-20% methanol in DCM with 1% triethylamine) to recover any strongly adsorbed compound.
CC-06 Cracks appear in the silica bed. The column was allowed to run dry. Improper packing of the column.Always keep the solvent level above the top of the stationary phase.[4] Ensure the silica is packed as a uniform slurry to avoid air bubbles and channels.

Experimental Protocols

Protocol 1: Column Chromatography using Triethylamine-Treated Silica Gel
  • Slurry Preparation:

    • In a beaker, add silica gel (100-200 mesh) to your initial, least polar eluent (e.g., 5% ethyl acetate in hexane with 0.5% triethylamine).

    • Stir gently to form a homogenous slurry.

  • Column Packing:

    • Secure a glass column vertically.

    • Place a small cotton or glass wool plug at the bottom.

    • Add a thin layer of sand.

    • Pour the silica gel slurry into the column, continuously tapping the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add another layer of sand on top to prevent disturbance of the silica bed when adding the eluent.[4]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimum amount of a polar solvent (e.g., dichloromethane). Using a pipette, carefully add the solution to the top of the column.[4]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[1][4]

  • Elution:

    • Start with the initial, low-polarity eluent.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis:

    • Spot the collected fractions on a TLC plate.

    • Visualize the spots under UV light.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent to obtain the purified this compound.

Visualizations

Experimental Workflow

G Experimental Workflow for Column Chromatography cluster_prep Preparation cluster_loading Sample Loading cluster_separation Separation & Collection cluster_analysis Analysis & Isolation A Prepare Slurry (Silica + Eluent + Et3N) B Pack Column A->B C Dissolve Crude Product B->C D Load Sample onto Column (Wet or Dry Method) C->D E Elute with Solvent Gradient D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H Identify Pure Fractions I Evaporate Solvent H->I J Obtain Purified Product I->J

Caption: Workflow for the purification of this compound.

Troubleshooting Workflow

G Troubleshooting Logic for Column Chromatography start Problem Encountered q1 Is the compound streaking or tailing? start->q1 q2 Is the compound not eluting? q1->q2 No sol1 Add Et3N to eluent or change stationary phase to Alumina/Amino-Silica q1->sol1 Yes q3 Are fractions impure? q2->q3 No sol2 Increase eluent polarity. Check for on-column decomposition with 2D TLC. q2->sol2 Yes sol3 Optimize solvent system using TLC. Use a shallower gradient. q3->sol3 Yes end Problem Resolved sol1->end sol2->end sol3->end

Caption: A logical guide to troubleshooting common chromatography issues.

References

Technical Support Center: Synthesis of Substituted 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted 1,8-naphthyridines.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted 1,8-naphthyridines, with a focus on the widely used Friedländer annulation and related methodologies.

Issue 1: Low Yield of the Desired 1,8-Naphthyridine Product

Q: My Friedländer reaction is resulting in a low yield of the target 1,8-naphthyridine. What are the potential causes and how can I improve the yield?

A: Low yields in the Friedländer synthesis of 1,8-naphthyridines can stem from several factors, including suboptimal reaction conditions, inappropriate catalyst selection, and instability of starting materials. Here are some troubleshooting steps to enhance your product yield:

  • Optimize Reaction Conditions:

    • Solvent: While traditional methods often employ organic solvents, utilizing water as a solvent can significantly improve yields in some cases. A greener method using water as the reaction solvent has been shown to produce high yields of substituted 1,8-naphthyridines.[1]

    • Catalyst: The choice of catalyst is crucial. While classic methods use acid or base catalysis, modern approaches have demonstrated the efficacy of ionic liquids and specific amine catalysts. For instance, using choline hydroxide (ChOH) in water is a metal-free, non-toxic approach that can lead to excellent yields.[2][3] Basic ionic liquids have also been successfully used as both catalysts and solvents.

    • Temperature: The reaction temperature should be optimized. While some reactions proceed at room temperature, others may require heating. A systematic evaluation of the reaction temperature is recommended.

  • Employ Alternative Catalytic Systems:

    • Ionic Liquids: Basic ionic liquids can serve as both the catalyst and the solvent, simplifying the reaction setup and often leading to high yields.[4]

    • Amine Catalysts: For reactions involving unmodified methyl ketones, highly reactive and regioselective catalysts like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) can significantly improve yields of the desired 2-substituted 1,8-naphthyridines.[5]

  • Consider a Different Synthetic Route:

    • If optimizing the Friedländer reaction proves difficult, consider alternative synthetic strategies such as multi-component reactions. A single-step, three-component condensation of a substituted 2-aminopyridine, a nitrile (malononitrile or methyl/ethyl cyanoacetate), and an aldehyde can provide good yields of 1,8-naphthyridine derivatives under mild conditions.[5]

Experimental Protocol: High-Yield Synthesis of 2-Methyl-1,8-naphthyridine using Choline Hydroxide in Water [2][3]

  • In a reaction vessel, combine 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).

  • Add water (1 mL) to the mixture.

  • Add choline hydroxide (1 mol%) as the catalyst.

  • Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated through simple extraction and purified if necessary.

Issue 2: Poor Regioselectivity in the Friedländer Annulation

Q: My Friedländer reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity to favor the desired product?

A: Achieving high regioselectivity is a common challenge when using unsymmetrical ketones in the Friedländer annulation. The formation of two possible regioisomers occurs due to the two non-equivalent α-methylene groups of the ketone that can react with the 2-amino-aldehyde. Here’s how you can address this issue:

  • Catalyst Selection: The choice of catalyst can have a profound impact on regioselectivity.

    • Amine Catalysts: The use of cyclic secondary amine catalysts, particularly pyrrolidine derivatives, has been shown to provide high regioselectivity for the formation of 2-substituted products. The bicyclic pyrrolidine derivative, TABO, is a highly reactive and regioselective catalyst for this purpose.[5][6]

  • Slow Addition of Reagents: A simple yet effective technique to improve regioselectivity is the slow addition of the methyl ketone substrate to the reaction mixture.[5] This helps to control the concentration of the ketone and can favor the reaction at the more reactive α-position.

  • Temperature Control: The reaction temperature can also influence regioselectivity. In some cases, higher temperatures have been shown to improve the ratio of the desired regioisomer.[6]

Experimental Protocol: Highly Regioselective Synthesis of 2-Substituted 1,8-Naphthyridines using TABO Catalyst [6]

  • To a solution of the 2-amino-nicotinaldehyde in a suitable solvent, add the TABO catalyst.

  • Slowly add the unsymmetrical methyl ketone to the reaction mixture at the optimized temperature.

  • Monitor the reaction by TLC or GC/MS to determine the ratio of regioisomers.

  • Upon completion, quench the reaction and isolate the product mixture.

  • Purify the desired regioisomer using column chromatography or recrystallization.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify my substituted 1,8-naphthyridine product from the reaction mixture. What are some effective purification strategies?

A: Purification of 1,8-naphthyridine derivatives can be challenging due to the presence of unreacted starting materials, catalysts, and potential side products. Here are some recommended purification techniques:

  • Column Chromatography: This is the most common method for purifying 1,8-naphthyridine derivatives.

    • Stationary Phase: Silica gel (100-200 mesh) is typically used as the stationary phase.

    • Mobile Phase: A gradient elution system of ethyl acetate in hexane (ranging from 20% to 80%) is often effective. The polarity of the solvent system should be optimized based on the polarity of your specific product and impurities, as monitored by TLC.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for purification. The choice of solvent is critical and should be determined experimentally. Common solvents for recrystallization of nitrogen-containing heterocycles include ethanol, methanol, and ethyl acetate/hexane mixtures.

  • Acid-Base Extraction: Since 1,8-naphthyridines are basic, an acid-base extraction can be used to separate them from non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated 1,8-naphthyridine will move to the aqueous layer.

    • Separate the aqueous layer and wash it with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the 1,8-naphthyridine, which will then precipitate or can be extracted back into an organic solvent.

    • Collect the purified product by filtration or evaporation of the organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Friedländer synthesis of 1,8-naphthyridines and how can they be minimized?

A1: The Friedländer annulation is generally a robust reaction, but side reactions can occur, leading to the formation of byproducts and a decrease in the yield of the desired 1,8-naphthyridine. Common side reactions include:

  • Self-condensation of the Carbonyl Compound: The ketone or aldehyde with an active methylene group can undergo self-condensation under the reaction conditions, especially in the presence of a strong base or acid. To minimize this, a slow addition of the carbonyl compound to the reaction mixture containing the 2-aminonicotinaldehyde can be beneficial. Using a milder catalyst can also help.

  • Cannizzaro-type Reactions of the Aldehyde: The 2-aminonicotinaldehyde can potentially undergo disproportionation reactions, especially under strongly basic conditions. Careful control of the base concentration and reaction temperature is important.

  • Formation of Michael Adducts: In some cases, the enolate of the carbonyl compound can react with other electrophilic species in the reaction mixture, leading to the formation of byproducts.

To minimize these side reactions, it is crucial to carefully optimize the reaction conditions, including the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants. Modern, milder catalytic systems, such as the use of choline hydroxide in water or specific amine catalysts, often provide cleaner reactions with fewer side products.[2][3][5]

Q2: Are there any "green" or environmentally friendly methods for synthesizing substituted 1,8-naphthyridines?

A2: Yes, there is a growing emphasis on developing greener synthetic routes for 1,8-naphthyridines. Some of the key approaches include:

  • Use of Water as a Solvent: Replacing volatile organic solvents with water is a significant step towards a greener synthesis. The Friedländer reaction has been successfully performed in water, often with improved yields and simplified product isolation.[1]

  • Catalyst-Free Conditions: Some multi-component reactions for the synthesis of functionalized[2][7]naphthyridine derivatives can be performed under catalyst-free conditions in environmentally benign solvents like ethanol.

  • Use of Benign Catalysts: Employing non-toxic and reusable catalysts is another green chemistry principle. Choline hydroxide, an inexpensive and biocompatible ionic liquid, has been used as a metal-free catalyst for the synthesis of 1,8-naphthyridines in water.[2][3] Basic ionic liquids that can be recycled also offer a greener alternative.[4]

  • Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times, increase yields, and minimize the formation of byproducts, contributing to a more energy-efficient and cleaner synthesis.

Q3: How do I choose the appropriate starting materials for the synthesis of a specific substituted 1,8-naphthyridine?

A3: The substitution pattern of the final 1,8-naphthyridine is determined by the choice of the starting materials.

  • For the Friedländer Annulation:

    • The 2-aminopyridine-3-carbaldehyde or ketone will form one of the pyridine rings of the 1,8-naphthyridine core. Substituents on this starting material will be retained in the final product.

    • The carbonyl compound with an active methylene group will form the second pyridine ring. The substituents on this carbonyl compound will determine the substitution pattern on the newly formed ring. For example, using acetone will result in a 2-methyl-1,8-naphthyridine, while using ethyl acetoacetate will introduce an ester group at the 3-position and a methyl group at the 2-position.

  • For Multi-component Reactions:

    • The choice of the substituted 2-aminopyridine , the aldehyde , and the active methylene compound (e.g., malononitrile) will dictate the final substitution pattern of the 1,8-naphthyridine.

Careful planning of the synthetic route starts with retrosynthetic analysis to identify the appropriate and commercially available or readily synthesizable starting materials that will lead to the desired substituted 1,8-naphthyridine.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Friedländer Synthesis of 2,3-Diphenyl-1,8-naphthyridine [4]

Catalyst (Ionic Liquid)Reaction Time (h)Temperature (°C)Yield (%)
[Bmmim][Im]248095
[Bmmim][OH]248089
[Bmmim][OAc]248085
[Bmmim][BF4]248078

Table 2: Yields of Substituted 1,8-Naphthyridines via Choline Hydroxide Catalyzed Friedländer Reaction in Water [2][3]

Carbonyl CompoundProductYield (%)
Acetone2-Methyl-1,8-naphthyridine92
Propiophenone2-Methyl-3-phenyl-1,8-naphthyridine95
Cyclohexanone2,3-Tetramethylene-1,8-naphthyridine96
Acetophenone2-Phenyl-1,8-naphthyridine94

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for 1,8-Naphthyridine Synthesis start Synthesis of Substituted 1,8-Naphthyridine problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes poor_regio Poor Regioselectivity problem->poor_regio Yes purification_issue Purification Difficulty problem->purification_issue Yes success Successful Synthesis problem->success No optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Stoichiometry) low_yield->optimize_conditions change_catalyst Change Catalyst (e.g., Ionic Liquid, Amine Catalyst) low_yield->change_catalyst poor_regio->change_catalyst slow_addition Slow Addition of Ketone poor_regio->slow_addition column_chrom Column Chromatography purification_issue->column_chrom recrystallization Recrystallization purification_issue->recrystallization acid_base_extraction Acid-Base Extraction purification_issue->acid_base_extraction optimize_conditions->success change_catalyst->success slow_addition->success column_chrom->success recrystallization->success acid_base_extraction->success

Caption: A flowchart illustrating the troubleshooting workflow for common challenges in the synthesis of substituted 1,8-naphthyridines.

Friedlander_Mechanism General Mechanism of the Friedländer Annulation cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product amino_aldehyde 2-Aminonicotinaldehyde aldol_adduct Aldol/Schiff Base Intermediate amino_aldehyde->aldol_adduct ketone Carbonyl with α-methylene ketone->aldol_adduct enamine Enamine Intermediate aldol_adduct->enamine - H2O naphthyridine Substituted 1,8-Naphthyridine enamine->naphthyridine Cyclization & - H2O

Caption: A simplified diagram showing the key steps in the Friedländer annulation for the synthesis of 1,8-naphthyridines.

References

Technical Support Center: Friedländer Synthesis of 7-Methyl-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedländer synthesis of 7-Methyl-1,8-naphthyridin-2-amine. Our aim is to help you overcome common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the Friedländer synthesis of this compound?

A direct and efficient synthesis involves the acid-catalyzed condensation of 2,6-diaminopyridine with 3-oxobutyraldehyde dimethyl acetal.[1][2]

Q2: What are the most common side reactions observed in this synthesis?

The primary side reactions of concern are:

  • Formation of the isomeric byproduct: Due to the unsymmetrical nature of 3-oxobutyraldehyde dimethyl acetal, the formation of 5-Methyl-1,8-naphthyridin-2-amine is a potential side reaction.

  • Self-condensation of the carbonyl compound: 3-oxobutyraldehyde dimethyl acetal can undergo self-condensation under the reaction conditions.

  • Polymerization: The presence of two highly reactive amino groups in 2,6-diaminopyridine can lead to the formation of polymeric byproducts.

  • Incomplete cyclization: The reaction may stall at the intermediate enamine stage, especially under suboptimal reaction conditions.

Q3: How can I minimize the formation of the 5-methyl isomer?

Controlling the regioselectivity is crucial. The reaction conditions, particularly the catalyst and temperature, play a significant role. While specific studies on this exact reaction are limited, in related Friedländer syntheses, the choice of a suitable catalyst and careful control of the reaction temperature can favor the formation of one regioisomer over the other.

Q4: What are the recommended catalysts for this reaction?

While various catalysts are used for the general Friedländer synthesis, acid catalysts are typically employed for the synthesis of this compound from 2,6-diaminopyridine and 3-oxobutyraldehyde dimethyl acetal. Phosphoric acid is a commonly used catalyst for this transformation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Target Product - Suboptimal reaction temperature. - Inefficient catalysis. - Formation of side products.- Optimize the reaction temperature. Start with the reported conditions and perform small-scale experiments at slightly higher or lower temperatures. - Ensure the catalyst is active and used in the correct concentration. - See troubleshooting steps for specific side reactions below.
Presence of an Isomeric Impurity (5-Methyl-1,8-naphthyridin-2-amine) The reaction lacks regioselectivity due to the unsymmetrical nature of 3-oxobutyraldehyde dimethyl acetal.- Catalyst Screening: Experiment with different acid catalysts (e.g., polyphosphoric acid, p-toluenesulfonic acid) to determine if they offer better regioselectivity. - Temperature Control: Carefully control the reaction temperature, as it can influence the kinetic vs. thermodynamic product distribution.
Significant Amount of Tarry, Polymeric Material Self-condensation of 2,6-diaminopyridine or its reaction with multiple molecules of the carbonyl compound.- Slow Addition of Reagents: Add the 3-oxobutyraldehyde dimethyl acetal solution dropwise to the reaction mixture containing 2,6-diaminopyridine and the acid catalyst. This can help to control the reaction rate and minimize polymerization. - Lower Reaction Temperature: Running the reaction at a lower temperature may reduce the rate of polymerization.
Detection of an Intermediate by TLC/LC-MS Incomplete cyclization of the enamine intermediate.- Increase Reaction Time: The reaction may require a longer time to go to completion. Monitor the reaction progress by TLC or LC-MS. - Increase Reaction Temperature: A moderate increase in temperature towards the end of the reaction might drive the cyclization to completion.
Difficulty in Product Purification The product may co-crystallize or have similar chromatographic behavior to impurities.- Recrystallization: Experiment with different solvent systems for recrystallization to achieve better separation. - Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel or alumina may be necessary. A gradient elution system might be required to separate closely eluting compounds.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the established synthesis route.[1][2]

Materials:

  • 2,6-Diaminopyridine

  • 3-Oxobutyraldehyde dimethyl acetal

  • Phosphoric acid (85%)

  • Ethanol

  • Activated charcoal

  • Sodium hydroxide solution (for neutralization)

Procedure:

  • To a solution of 2,6-diaminopyridine in ethanol, add 85% phosphoric acid cautiously with stirring.

  • To this acidic solution, add 3-oxobutyraldehyde dimethyl acetal dropwise over a period of 30 minutes, maintaining the temperature at 50-60 °C.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.

  • The crude product will precipitate out of the solution. Filter the solid and wash it with cold water.

  • For purification, dissolve the crude product in hot ethanol, treat with activated charcoal, filter, and allow the filtrate to cool to obtain the purified this compound.

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterRecommended RangeExpected Outcome
Molar Ratio (2,6-diaminopyridine : 3-oxobutyraldehyde dimethyl acetal) 1 : 1 to 1 : 1.2A slight excess of the carbonyl compound may drive the reaction to completion.
Catalyst Concentration (Phosphoric Acid) Catalytic amountSufficient to maintain an acidic environment for the cyclization.
Reaction Temperature 50 - 80 °CHigher temperatures may increase the rate but could also lead to more side products.
Reaction Time 2 - 6 hoursMonitor by TLC for completion.
Typical Yield 60 - 80%Yields can vary based on reaction scale and purification methods.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Main Reaction and Potential Side Reactions

Friedlander_Synthesis DAP 2,6-Diaminopyridine Main_Product This compound DAP->Main_Product Friedländer Condensation Isomer 5-Methyl-1,8-naphthyridin-2-amine (Isomeric Impurity) DAP->Isomer Alternative Cyclization Polymer Polymeric Byproducts DAP->Polymer Uncontrolled Reaction Intermediate Incomplete Cyclization (Enamine Intermediate) DAP->Intermediate Incomplete Reaction Acetal 3-Oxobutyraldehyde dimethyl acetal Acetal->Main_Product Acetal->Isomer Self_Condensation Self-Condensation Product of Acetal Acetal->Self_Condensation Side Reaction

Caption: Main reaction pathway and potential side reactions.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis Isomer_Detected Isomeric Impurity Detected? Analysis->Isomer_Detected Polymer_Detected Polymeric Byproducts Present? Isomer_Detected->Polymer_Detected No Optimize_Conditions Optimize Catalyst and Temperature Isomer_Detected->Optimize_Conditions Yes Intermediate_Detected Intermediate Detected? Polymer_Detected->Intermediate_Detected No Slow_Addition Slow Reagent Addition Lower Temperature Polymer_Detected->Slow_Addition Yes Increase_Time_Temp Increase Reaction Time or Temperature Intermediate_Detected->Increase_Time_Temp Yes Purification Optimize Purification Protocol (Recrystallization, Chromatography) Intermediate_Detected->Purification No Optimize_Conditions->Purification Slow_Addition->Purification Increase_Time_Temp->Purification End Improved Yield and Purity Purification->End

Caption: A logical workflow for troubleshooting common issues.

References

optimization of reaction conditions for 7-Methyl-1,8-naphthyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-Methyl-1,8-naphthyridin-2-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Friedländer condensation reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Inactive catalyst. 3. Suboptimal reaction temperature. 4. Poor quality of starting materials.1. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). 2. Use a fresh batch of catalyst. Consider alternative catalysts such as phosphoric acid, choline hydroxide, or a reusable ionic liquid. 3. Optimize the reaction temperature. For the Friedländer reaction, temperatures can range from room temperature to reflux, depending on the catalyst and solvent used. 4. Ensure the purity of 2,6-diaminopyridine and 3-oxobutyraldehyde dimethyl acetal.
Formation of Multiple Products (Side Reactions) 1. The Friedländer reaction with unsymmetrical ketones can lead to the formation of regioisomers.[1] 2. Self-condensation of the starting materials. 3. Polymerization of starting materials or intermediates under harsh acidic or basic conditions.1. Use a highly regioselective catalyst. The choice of catalyst and slow addition of the ketone substrate can improve regioselectivity.[2] 2. Optimize the molar ratio of the reactants. 3. Employ milder reaction conditions. Consider using greener solvents like water or solvent-free grinding conditions to minimize side reactions.
Difficult Purification of the Final Product 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. 3. The product may form a co-crystal with the solvent (e.g., acetic acid).[2]1. Ensure the reaction goes to completion by monitoring with TLC. 2. Utilize column chromatography with a suitable solvent system (e.g., chloroform/methanol) for purification.[3] 3. During workup, ensure complete removal of the reaction solvent. Recrystallization from a different solvent system may be necessary.
Inconsistent Results 1. Variability in reaction setup and conditions. 2. Moisture sensitivity of reagents or catalysts.1. Standardize the experimental protocol, including reaction time, temperature, and stirring speed. 2. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen) if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Friedländer synthesis, which involves the acid-catalyzed condensation of 2,6-diaminopyridine with 3-oxobutyraldehyde dimethyl acetal.[3] Phosphoric acid is a frequently used catalyst for this transformation.

Q2: What are some alternative "green" methods for this synthesis?

A2: Greener approaches to the Friedländer synthesis of 1,8-naphthyridines have been developed and can be adapted for this specific target molecule. These include using water as a solvent, employing reusable catalysts like ionic liquids, and utilizing microwave-assisted synthesis or solvent-free grinding conditions.[1][4]

Q3: How can I optimize the yield of my reaction?

A3: Optimizing the yield can be achieved by systematically varying several parameters:

  • Catalyst: Test different acid or base catalysts. For related 1,8-naphthyridine syntheses, ionic liquids and choline hydroxide have shown to be effective.[1][5]

  • Solvent: While traditional organic solvents can be used, water has been shown to be an effective and environmentally friendly solvent for the Friedländer reaction.[5]

  • Temperature: The optimal temperature can vary significantly with the chosen catalyst and solvent system. It is advisable to screen a range of temperatures from room temperature to reflux.

  • Reactant Ratio: Adjusting the molar ratio of 2,6-diaminopyridine to 3-oxobutyraldehyde dimethyl acetal can also impact the yield.

Q4: What are the key starting materials for the synthesis of this compound?

A4: The key starting materials are commercially available 2,6-diaminopyridine and 3-oxobutyraldehyde dimethyl acetal.[3]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). This will allow you to observe the consumption of the starting materials and the formation of the product.

Data Presentation: Optimization of the Friedländer Reaction for 1,8-Naphthyridines

The following table summarizes the optimization of reaction conditions for the synthesis of 1,8-naphthyridine derivatives via the Friedländer reaction, which can serve as a guide for optimizing the synthesis of this compound.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
[Bmmim][Im] (Ionic Liquid)None (Neat)802490[1]
[Bmmim][OH] (Ionic Liquid)None (Neat)802454[1]
[Bmmim][Im] (Ionic Liquid)None (Neat)402456[1]
Choline Hydroxide (ChOH)Water (H₂O)50699[5]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on the established Friedländer condensation reaction.

Materials:

  • 2,6-Diaminopyridine

  • 3-Oxobutyraldehyde dimethyl acetal

  • Phosphoric acid (H₃PO₄)

  • Ammonium hydroxide (NH₄OH)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 2,6-diaminopyridine and 3-oxobutyraldehyde dimethyl acetal.

  • Slowly add phosphoric acid to the mixture while stirring.

  • Continue stirring the reaction mixture at room temperature for approximately 3 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with ammonium hydroxide.

  • Extract the product from the aqueous layer using chloroform.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a chloroform/methanol solvent system to yield pure this compound.[3]

Visualizations

experimental_workflow start Start reactants Combine 2,6-Diaminopyridine and 3-Oxobutyraldehyde dimethyl acetal start->reactants catalyst Add Phosphoric Acid reactants->catalyst stir Stir at Room Temperature (approx. 3 hours) catalyst->stir neutralize Neutralize with Ammonium Hydroxide stir->neutralize extract Extract with Chloroform neutralize->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Column Chromatography evaporate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 2,6-Diaminopyridine 2,6-Diaminopyridine Product This compound 2,6-Diaminopyridine->Product Friedländer Condensation 3-Oxobutyraldehyde\ndimethyl acetal 3-Oxobutyraldehyde dimethyl acetal 3-Oxobutyraldehyde\ndimethyl acetal->Product Phosphoric Acid (Catalyst) Phosphoric Acid (Catalyst) Phosphoric Acid (Catalyst)->Product Room Temperature Room Temperature Room Temperature->Product

Caption: Reaction pathway for the synthesis of this compound.

References

troubleshooting guide for the synthesis of 1,8-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,8-naphthyridine derivatives. The content is designed to address specific issues encountered during experiments and offers practical solutions and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges in the synthesis of 1,8-naphthyridine derivatives, particularly via the widely used Friedländer annulation reaction.

Q1: My Friedländer synthesis of a 1,8-naphthyridine derivative is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Friedländer synthesis are a common issue and can stem from several factors. Here’s a systematic approach to troubleshoot this problem:

  • Sub-optimal Catalyst: The choice of catalyst is critical. While classical methods use acid or base catalysts, modern approaches often employ more efficient and milder alternatives. Consider switching to or optimizing the concentration of catalysts like ionic liquids (e.g., [Bmmim][Im]), or Lewis acids such as CeCl₃·7H₂O.[1][2] Some reactions have shown excellent yields using choline hydroxide (ChOH) in water, offering a greener alternative.

  • Improper Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. While traditional methods often use organic solvents, recent studies have demonstrated high yields in water or even under solvent-free grinding conditions.[2][3] Solvent-free conditions with a reusable catalyst can also simplify work-up and improve yields.[2]

    • Temperature: The reaction temperature may need optimization. While some protocols suggest heating (e.g., 80°C), others achieve high yields at room temperature, especially with highly active catalysts.[1][2] Experiment with a range of temperatures to find the optimum for your specific substrates.

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the 2-aminopyridine-3-carbaldehyde and the active methylene compound. Impurities can interfere with the reaction and lead to side products, thus lowering the yield of the desired product.

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned time, consider extending the reaction duration.

Q2: I am observing the formation of multiple products in my reaction, indicating poor regioselectivity. How can I control the regioselectivity of the Friedländer annulation?

A2: Poor regioselectivity is a known challenge when using unsymmetrical ketones as the active methylene compound. Here are strategies to improve it:

  • Catalyst Selection: Certain catalysts have been shown to favor the formation of a specific regioisomer. For instance, the use of the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.

  • Slow Addition of Ketone: A simple yet effective technique to enhance regioselectivity is the slow addition of the unsymmetrical ketone to the reaction mixture. This helps to control the concentration of the ketone and can favor the desired reaction pathway.

  • Optimized Reaction Conditions: Some ionic liquid-catalyzed systems have been reported to yield exclusive products even with unsymmetrical ketones, suggesting that the choice of the reaction medium can play a significant role in directing the regioselectivity.[1][4]

Q3: I am facing difficulties in purifying my 1,8-naphthyridine derivative. What are some common purification challenges and how can I overcome them?

A3: Purification of 1,8-naphthyridine derivatives can be challenging due to their polarity and potential for co-elution with starting materials or side products. Here are some troubleshooting tips:

  • Column Chromatography:

    • Solvent System: A common eluent system for the column chromatography of 1,8-naphthyridine derivatives is a mixture of petroleum ether and ethyl acetate.[1] The polarity of the solvent system should be carefully optimized by TLC to achieve good separation. Start with a low polarity and gradually increase it.

    • Stationary Phase: Silica gel is the most common stationary phase. If your compound is highly polar and does not move from the baseline even with a polar solvent system, consider using a more polar stationary phase like alumina or a different chromatographic technique.

    • Tailing: Tailing of spots on TLC and broad peaks during column chromatography can be an issue. This can sometimes be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent, especially if your compound has basic nitrogen atoms.

  • Crystallization: If the crude product is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Work-up Procedure: A thorough aqueous work-up can help remove many polar impurities and unreacted starting materials before chromatographic purification, simplifying the subsequent steps.

Q4: What are the potential side products in the Friedländer synthesis of 1,8-naphthyridines?

A4: While many modern protocols for the Friedländer synthesis report clean reactions with no significant side products,[2] some potential side reactions to be aware of include:

  • Self-condensation of the active methylene compound: If the active methylene compound is prone to self-condensation under the reaction conditions (especially with strong bases), this can lead to the formation of undesired byproducts.

  • Formation of regioisomers: As discussed in Q2, the use of unsymmetrical ketones can lead to the formation of a mixture of regioisomers.

  • Incomplete cyclization: In some cases, the intermediate enamine may be stable and might not undergo complete cyclization to the final naphthyridine ring.

  • Oxidation or decomposition of starting materials: The 2-aminopyridine-3-carbaldehyde can be sensitive to oxidation. It is advisable to use it fresh or store it under an inert atmosphere.

Characterization of these side products can be achieved using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Comparing the spectra of the impurities with those of the starting materials and the expected product can help in their identification.

Experimental Protocols

Detailed Methodology for the Synthesis of 2,3-diphenyl-1,8-naphthyridine via Friedländer Reaction using an Ionic Liquid Catalyst [1]

This protocol describes the synthesis of a 1,8-naphthyridine derivative using 2-amino-3-pyridinecarboxaldehyde and 2-phenylacetophenone with [Bmmim][Im] as the catalyst and solvent.

Materials:

  • 2-amino-3-pyridinecarboxaldehyde

  • 2-phenylacetophenone

  • 1-butyl-3-methylimidazolium imidazolide ([Bmmim][Im])

  • Ethyl ether

  • Deionized water

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk reaction bottle, add 2-amino-3-pyridinecarboxaldehyde and 2-phenylacetophenone.

  • Add the ionic liquid [Bmmim][Im] to the reaction bottle.

  • Stir the mixture magnetically at approximately 80°C.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the reaction mixture with ethyl ether and deionized water.

  • Collect the ethyl ether phase and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a specific volume ratio of petroleum ether and ethyl ether as the eluent to obtain pure 2,3-diphenyl-1,8-naphthyridine.

Reactant/ProductMolar RatioMolecular Weight ( g/mol )
2-amino-3-pyridinecarboxaldehyde1122.12
2-phenylacetophenone1196.24
2,3-diphenyl-1,8-naphthyridine-282.34

Signaling Pathways and Experimental Workflows

The synthesis of 1,8-naphthyridine derivatives is of significant interest to medicinal chemists and drug development professionals due to their potential to interact with various biological targets, including those involved in cancer signaling pathways.[5][6][7] Below are diagrams of two such pathways, EGFR and CK2, which are known to be targeted by some 1,8-naphthyridine derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival STAT3->Proliferation 1,8-Naphthyridine Derivative 1,8-Naphthyridine Derivative 1,8-Naphthyridine Derivative->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by 1,8-Naphthyridine Derivatives.

CK2_Signaling_Pathway cluster_intracellular Intracellular Space CK2 CK2 Akt Akt CK2->Akt Phosphorylates & Activates PTEN PTEN CK2->PTEN Phosphorylates & Inhibits β-catenin β-catenin CK2->β-catenin Stabilizes STAT3 STAT3 CK2->STAT3 Activates Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Proliferation Proliferation β-catenin->Proliferation STAT3->Proliferation 1,8-Naphthyridine Derivative 1,8-Naphthyridine Derivative 1,8-Naphthyridine Derivative->CK2 Inhibits

Caption: Casein Kinase 2 (CK2) Signaling and Inhibition by 1,8-Naphthyridine Derivatives.

Troubleshooting_Workflow Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes PoorSelectivity Poor Regioselectivity Problem->PoorSelectivity Yes PurificationIssue Purification Issues Problem->PurificationIssue Yes End Successful Synthesis Problem->End No CheckCatalyst Optimize Catalyst LowYield->CheckCatalyst CheckConditions Optimize Reaction Conditions (Solvent, Temp, Time) LowYield->CheckConditions CheckPurity Check Starting Material Purity LowYield->CheckPurity PoorSelectivity->CheckCatalyst SlowAddition Slow Addition of Ketone PoorSelectivity->SlowAddition OptimizeColumn Optimize Column Chromatography (Solvent System, Stationary Phase) PurificationIssue->OptimizeColumn Recrystallize Attempt Recrystallization PurificationIssue->Recrystallize CheckCatalyst->Problem CheckCatalyst->Problem CheckConditions->Problem CheckPurity->Problem SlowAddition->Problem OptimizeColumn->Problem Recrystallize->Problem No No Yes Yes

Caption: General Troubleshooting Workflow for 1,8-Naphthyridine Synthesis.

References

Technical Support Center: Overcoming Poor Solubility of 7-Methyl-1,8-naphthyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges associated with 7-Methyl-1,8-naphthyridin-2-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor aqueous solubility. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge with many heterocyclic compounds.[1][2] The first step is to accurately quantify the solubility of your compound. A recommended starting point is to determine the kinetic and thermodynamic solubility in physiologically relevant buffers (e.g., pH 7.4 phosphate-buffered saline). Subsequently, you can explore various formulation strategies to enhance solubility.

Q2: What are the most common strategies for improving the solubility of poorly soluble drug candidates like this compound derivatives?

A2: Several well-established techniques can be employed to enhance the solubility of poorly water-soluble drugs. These include:

  • pH Adjustment and Salt Formation: As many drug molecules are weak acids or bases, their solubility can be significantly influenced by pH.[3][4] Salt formation is a common and effective method to improve the dissolution rate and solubility of ionizable drugs.[5][6]

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[6][7]

  • Surfactants and Micellar Solubilization: Surfactants can form micelles that encapsulate poorly soluble drugs, thereby increasing their apparent solubility.[5][8]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble molecules.[3][8]

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution, which can lead to a faster dissolution rate.[3][5] This can be achieved through techniques like micronization and nanosuspension.

  • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic carrier can significantly improve its solubility and dissolution.[5]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulation in lipids, such as self-emulsifying drug delivery systems (SEDDS), can enhance oral absorption.[3]

Q3: How do I choose the best solubility enhancement strategy for my specific this compound derivative?

A3: The choice of strategy depends on the physicochemical properties of your compound (e.g., pKa, logP, melting point), the desired route of administration, and the required dose. A systematic screening approach is often the most effective way to identify the optimal formulation.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Symptom: Your this compound derivative, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer for an in vitro assay. This can lead to inaccurate and unreliable assay results.[2]

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your assay medium.

  • Utilize a Co-solvent System: If reducing DMSO alone is insufficient, consider using a pre-formulated co-solvent system.

  • Employ Surfactants: The addition of a small amount of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) to the aqueous buffer can help maintain the compound's solubility.

  • Consider Cyclodextrin Complexation: Pre-complexing the compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.

Issue 2: Low and Variable Oral Bioavailability in Animal Studies

Symptom: In vivo pharmacokinetic studies show low and inconsistent plasma concentrations of your this compound derivative after oral administration. This is often linked to poor dissolution in the gastrointestinal tract.[1][2]

Troubleshooting Steps:

  • Particle Size Reduction: Micronization or nanomilling of the drug substance can improve the dissolution rate and, consequently, bioavailability.[3]

  • Formulation as a Salt: If your compound has a suitable pKa, forming a salt can dramatically increase its dissolution rate.

  • Develop a Solid Dispersion: Amorphous solid dispersions can enhance the apparent solubility and dissolution of the drug in the gastrointestinal tract.

  • Lipid-Based Formulations: For lipophilic compounds, consider formulating your derivative in a lipid-based system to facilitate absorption.

Data Presentation

Table 1: Solubility of a Hypothetical this compound Derivative in Various Media

MediumTemperature (°C)Solubility (µg/mL)
Water25< 1
pH 7.4 PBS252.5
0.1 N HCl25150
5% DMSO in Water2515
10% HP-β-CD in Water2585

Table 2: Effect of Formulation Strategy on Oral Bioavailability of a Hypothetical this compound Derivative in Rats

FormulationDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)
Aqueous Suspension10501502
Micronized Suspension101204506
Nanosuspension10350150020
Solid Dispersion10600300040

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling
  • Preparation of the Slurry:

    • Disperse 100 mg of the this compound derivative in 10 mL of a 2% (w/v) aqueous solution of a suitable stabilizer (e.g., Poloxamer 188).

    • Add 5 mL of milling media (e.g., 0.5 mm yttria-stabilized zirconium oxide beads).

  • Milling:

    • Place the slurry in a laboratory-scale bead mill.

    • Mill at a high speed (e.g., 2000 rpm) for 4-8 hours at a controlled temperature (e.g., 4°C).

  • Separation and Characterization:

    • Separate the nanosuspension from the milling media.

    • Characterize the particle size and distribution using a dynamic light scattering (DLS) instrument. The target particle size is typically below 200 nm for enhanced dissolution.

Protocol 2: Formulation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Solution Preparation:

    • Dissolve 100 mg of the this compound derivative and 200 mg of a hydrophilic polymer (e.g., PVP K30, HPMC) in a suitable volatile solvent (e.g., methanol, acetone).

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Drying and Milling:

    • Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

    • Gently mill the dried solid dispersion to obtain a fine powder.

  • Characterization:

    • Confirm the amorphous nature of the drug in the solid dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_screening Solubility Enhancement Screening cluster_formulation Formulation Development cluster_evaluation In Vivo Evaluation start Poorly Soluble Derivative ph_adjustment pH Adjustment start->ph_adjustment Initial Screening cosolvents Co-solvents start->cosolvents Initial Screening surfactants Surfactants start->surfactants Initial Screening cyclodextrins Cyclodextrins start->cyclodextrins Initial Screening particle_size Particle Size Reduction start->particle_size Initial Screening salt_formation Salt Formation ph_adjustment->salt_formation solid_dispersion Solid Dispersion cosolvents->solid_dispersion surfactants->solid_dispersion cyclodextrins->solid_dispersion nanosuspension Nanosuspension particle_size->nanosuspension pk_studies Pharmacokinetic Studies salt_formation->pk_studies Lead Formulation solid_dispersion->pk_studies Lead Formulation nanosuspension->pk_studies Lead Formulation end Optimized Formulation pk_studies->end

Caption: A workflow for addressing poor solubility.

signaling_pathway cluster_drug Drug Properties cluster_absorption Gastrointestinal Tract cluster_pk Systemic Circulation poor_solubility Poor Aqueous Solubility low_dissolution Low Dissolution Rate poor_solubility->low_dissolution absorption Limited GI Absorption low_dissolution->absorption bioavailability Low & Variable Bioavailability absorption->bioavailability efficacy Sub-therapeutic Efficacy bioavailability->efficacy

References

strategies to avoid byproduct formation in 1,8-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,8-naphthyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you minimize byproduct formation and improve the yield and purity of your target 1,8-naphthyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1,8-naphthyridines and what are their primary challenges?

A1: The most prevalent methods for synthesizing the 1,8-naphthyridine core are the Friedländer annulation, multicomponent reactions, and the Combes synthesis. The primary challenge across these methods is controlling regioselectivity, especially with unsymmetrical starting materials, which can lead to the formation of isomeric byproducts. Other challenges include preventing self-condensation of reactants and ensuring complete cyclization to the desired naphthyridine ring system.

Q2: What is the major cause of byproduct formation in the Friedländer synthesis of 1,8-naphthyridines?

A2: In the Friedländer synthesis, which involves the reaction of a 2-amino-3-formylpyridine with a ketone or aldehyde containing an α-methylene group, the principal source of byproducts is the lack of regioselectivity when using unsymmetrical ketones. This can result in the formation of two different constitutional isomers. For instance, the reaction of 2-aminonicotinaldehyde with an unsymmetrical ketone like 2-butanone can lead to both 2,3-dimethyl- and 2-ethyl-1,8-naphthyridine.

Q3: How can I improve the regioselectivity of the Friedländer synthesis?

A3: Improving regioselectivity in the Friedländer synthesis can be achieved by several methods:

  • Catalyst Selection: The use of specific catalysts, such as the bicyclic amine TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), has been shown to significantly enhance the formation of the 2-substituted regioisomer.[1][2]

  • Slow Addition: A slow, controlled addition of the ketone to the reaction mixture can also favor the formation of one regioisomer over the other.[1][2]

  • Temperature Control: The reaction temperature can influence the regioselectivity, with higher temperatures sometimes favoring the desired isomer.[1]

Q4: What are the typical byproducts in multicomponent reactions (MCRs) for 1,8-naphthyridine synthesis?

A4: Multicomponent reactions for 1,8-naphthyridine synthesis often proceed through a series of intermediate steps, including Knoevenagel condensation and Michael addition. Common byproducts can be the stable intermediates of these steps that fail to cyclize to the final 1,8-naphthyridine product. For example, the Knoevenagel condensation product of an aldehyde and an active methylene compound may be isolated as a byproduct if the subsequent Michael addition or cyclization does not occur efficiently.

Q5: Are there any "green" or environmentally friendly methods to reduce byproducts in 1,8-naphthyridine synthesis?

A5: Yes, several green chemistry approaches have been developed to improve the synthesis of 1,8-naphthyridines and minimize waste. The use of water as a solvent, often in conjunction with a catalyst like choline hydroxide, has been reported to give high yields of 1,8-naphthyridines via the Friedländer reaction with easy product separation and minimal byproducts.[3][4] Solvent-free conditions using microwave irradiation have also been shown to be effective, often leading to shorter reaction times and cleaner product formation.

Troubleshooting Guides

Issue 1: Formation of Regioisomeric Byproducts in Friedländer Synthesis

Symptoms:

  • NMR spectra of the crude product show two sets of signals for the desired product.

  • Multiple spots are observed on TLC analysis of the reaction mixture.

  • Difficulty in purifying the desired product by crystallization or column chromatography.

Possible Causes:

  • Use of an unsymmetrical ketone as a starting material.

  • Reaction conditions that do not favor the formation of a single regioisomer.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Use of a Regioselective Catalyst (TABO) To a solution of 2-aminonicotinaldehyde (1.0 mmol) in an appropriate solvent (e.g., toluene), add TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) (0.1 mmol). Heat the mixture to the desired temperature (e.g., 110 °C). Add the unsymmetrical ketone (1.2 mmol) dropwise over a period of 1-2 hours. Monitor the reaction by TLC until completion.Increased formation of the 2-substituted 1,8-naphthyridine regioisomer. Regioselectivity can reach up to 96:4.[1][2]
Slow Addition of Ketone Set up the reaction of 2-aminonicotinaldehyde with the chosen catalyst. Add the unsymmetrical ketone to the reaction mixture using a syringe pump over an extended period (e.g., 4-8 hours) at the optimal reaction temperature.A higher ratio of the desired regioisomer is obtained as the slow addition can favor one reaction pathway over the other.[1]
Optimization of Reaction Temperature Run the reaction at different temperatures (e.g., 80 °C, 100 °C, 120 °C) and analyze the product ratio by NMR or GC-MS to determine the optimal temperature for the formation of the desired isomer.Regioselectivity is often temperature-dependent, and an optimal temperature can be found to maximize the yield of the desired product.[1]

Quantitative Data on Regioselectivity in Friedländer Synthesis:

CatalystKetoneRegioselectivity (2-subst. : 4-subst.)Yield of Major IsomerReference
Pyrrolidine2-Pentanone85:1575%[1][2]
TABO 2-Pentanone 96:4 82% [1][2]
KOH2-Pentanone~50:50Not specifiedGeneral Observation
Issue 2: Incomplete Reaction in Multicomponent Synthesis

Symptoms:

  • The presence of starting materials in the crude product mixture.

  • Isolation of stable intermediates, such as Knoevenagel condensation products.

  • Low yield of the desired 1,8-naphthyridine.

Possible Causes:

  • Insufficient reaction time or temperature.

  • Inefficient catalyst for the cyclization step.

  • Steric hindrance from bulky substituents preventing cyclization.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Optimize Reaction Conditions Systematically vary the reaction time and temperature. For example, run the reaction for 4, 8, 12, and 24 hours at temperatures ranging from room temperature to the reflux temperature of the solvent. Analyze the product mixture at each time point to determine the optimal conditions.Increased conversion of starting materials and intermediates to the final product.
Screen Different Catalysts If using a catalyst, screen a variety of Lewis acids (e.g., InCl3, Sc(OTf)3) or Brønsted acids (e.g., p-TsOH) to find one that efficiently promotes the final cyclization step.Identification of a catalyst that provides a higher yield of the desired 1,8-naphthyridine with fewer byproducts.
Microwave-Assisted Synthesis Perform the multicomponent reaction in a dedicated microwave reactor. This can often significantly reduce reaction times and drive the reaction to completion, minimizing the formation of intermediates.Faster reaction times and higher yields of the desired product.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the formation of byproducts, the following diagrams illustrate the key reaction pathways and decision-making processes for troubleshooting.

Friedlander_Byproduct_Formation cluster_start Starting Materials cluster_reaction Friedländer Annulation cluster_products Products 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Reaction Reaction Conditions (Catalyst, Temp, Time) 2-Aminonicotinaldehyde->Reaction Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Reaction Desired Regioisomer Desired Regioisomer Reaction->Desired Regioisomer Major Pathway Isomeric Byproduct Isomeric Byproduct Reaction->Isomeric Byproduct Minor Pathway

Caption: Formation of regioisomeric byproducts in the Friedländer synthesis.

MCR_Troubleshooting start Low Yield of 1,8-Naphthyridine in MCR check_sm Check for unreacted starting materials start->check_sm check_int Identify intermediates (e.g., Knoevenagel product) check_sm->check_int No increase_time_temp Increase reaction time and/or temperature check_sm->increase_time_temp Yes change_catalyst Screen different catalysts check_int->change_catalyst Yes use_mw Use microwave irradiation check_int->use_mw No end Improved Yield increase_time_temp->end change_catalyst->end use_mw->end

Caption: Troubleshooting workflow for multicomponent 1,8-naphthyridine synthesis.

References

Validation & Comparative

Comparative Antibacterial Activity of 7-Methyl-1,8-naphthyridin-2-amine Derivatives and Nalidixic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the antibacterial activity between 7-Methyl-1,8-naphthyridin-2-amine derivatives and the foundational quinolone, nalidixic acid, cannot be definitively compiled at this time due to a lack of publicly available research studies that have synthesized and evaluated this specific class of derivatives against bacterial pathogens with nalidixic acid as a comparator.

While the 1,8-naphthyridine scaffold is a well-established pharmacophore in antibacterial drug discovery, with nalidixic acid itself being a prominent member, research into the specific antibacterial potential of derivatives of this compound appears to be limited or not published in accessible scientific literature.

The Legacy of Nalidixic Acid

Nalidixic acid, a first-generation quinolone antibiotic, paved the way for the development of the broader fluoroquinolone class of antibacterials.[1][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, recombination, and repair.[2][3] Primarily effective against Gram-negative bacteria, nalidixic acid has been historically used in the treatment of urinary tract infections.[3]

The Potential of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can serve as a foundation for developing compounds with a wide range of biological activities.[1] Researchers have extensively modified the 1,8-naphthyridine nucleus to create numerous derivatives with potent antibacterial properties, often surpassing the activity of nalidixic acid. These modifications have led to the development of highly successful fluoroquinolone antibiotics.

While specific data on this compound derivatives is unavailable, studies on other 1,8-naphthyridine derivatives have shown promising results. For instance, a study on 7-acetamido-1,8-naphthyridin-4(1H)-one, a structurally distinct compound, investigated its potential to modulate the activity of existing antibiotics, although it did not exhibit clinically relevant antibacterial activity on its own.[4][5]

Experimental Approaches for Antibacterial Activity Assessment

To conduct a comparative study of the antibacterial activity of novel compounds like this compound derivatives against a standard like nalidixic acid, a series of well-defined experimental protocols would be employed.

Minimum Inhibitory Concentration (MIC) Determination

The primary method for quantifying the antibacterial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC). This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

A standard protocol for MIC determination is the broth microdilution method .

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Escherichia coli, Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Test Compounds: The this compound derivatives and nalidixic acid are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compounds is inoculated with the bacterial suspension.

  • Controls: Positive control wells (broth and bacteria, no compound) and negative control wells (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for comparing the antibacterial activity of novel compounds.

Antibacterial_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of This compound derivatives and Nalidixic Acid Inoculation Inoculate Microtiter Plate Wells with Bacteria and Compounds Compound_Prep->Inoculation Bacteria_Prep Prepare Standardized Bacterial Inoculum Bacteria_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Comparison Compare MIC Values of Derivatives to Nalidixic Acid MIC_Determination->Comparison

Caption: Workflow for Comparative Antibacterial Activity Testing.

Conclusion and Future Directions

References

Comparative Analysis of 7-Methyl-1,8-naphthyridin-2-amine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-Methyl-1,8-naphthyridin-2-amine analogs and related 1,8-naphthyridine derivatives. The information is curated for researchers, scientists, and drug development professionals to facilitate the design of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important structural and functional relationships.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activity of various 1,8-naphthyridine derivatives. These compounds have been investigated for their potential as anticancer and antimicrobial agents.

Table 1: Cytotoxic Activity of 2-phenyl-7-methyl-1,8-naphthyridine Derivatives against MCF-7 Cell Line

Compound IDModifications from Core StructureIC50 (µM)
Staurosporine (Reference) -4.51
3f 2-phenyl, 3-(substituted)-1-arylprop-2-en-1-one6.53[1]
6f 2-phenyl, 3-(substituted pyrazol-4-yl)7.88[1]
8c 2-phenyl, 3-(substituted pyrimidin-2-yl)7.89[1]
10b 2-phenyl, 3-(substituted pyridin-2-yl)7.79[1]
10c 2-phenyl, 3-(substituted pyridin-2-yl)1.47[1]
8d 2-phenyl, 3-(substituted pyrimidin-2-yl)1.62[1]
4d 2-phenyl, 3-(substituted pyrazol-5-yl)1.68[1]
10f 2-phenyl, 3-(substituted pyridin-2-yl)2.30[1]
8b 2-phenyl, 3-(substituted pyrimidin-2-yl)3.19[1]

Table 2: Antimicrobial Activity of Nalidixic Acid-Glucosamine Conjugates

Compound IDOrganismMIC (mM)
Nalidixic Acid (Reference) Listeria monocytogenes ATCC 191151.0765[2]
5 Escherichia coli NCTC, 119540.1589[2]
5 Methicillin-resistant Staphylococcus aureus ATCC, 335910.1589[2]
5 Listeria monocytogenes ATCC 191150.1113[2]
6 Escherichia coli NCTC, 119540.1589[2]
6 Methicillin-resistant Staphylococcus aureus ATCC, 335910.1589[2]
6 Candida albicans ATCC 10231<0.0099[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Cytotoxicity Assay against MCF-7 Cells

The cytotoxic activity of the synthesized 2-phenyl-7-methyl-1,8-naphthyridine derivatives was evaluated against the human breast cancer cell line (MCF-7) using a standard MTT assay.[1]

  • Cell Culture: MCF-7 cells were maintained in DMEM supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Assay: After the incubation period, 20 µL of a 5 mg/mL solution of MTT in PBS was added to each well, and the plates were incubated for an additional 4 hours.

  • Data Analysis: The medium was removed, and 100 µL of DMSO was added to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the nalidixic acid-D-(+)-glucosamine conjugates was determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2]

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared to a density corresponding to 0.5 McFarland standard.

  • Serial Dilution: The test compounds were serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Visualization of Key Relationships

The following diagrams, generated using Graphviz, illustrate important concepts in the SAR of 1,8-naphthyridine derivatives.

SAR_Summary cluster_scaffold 1,8-Naphthyridine Core cluster_positions Key Positions for Substitution cluster_substituents Favorable Substituents cluster_activity Biological Activity Core 1,8-Naphthyridine C2 C2 Position Core->C2 C3 C3 Position Core->C3 C7 C7 Position Core->C7 N1 N1 Position Core->N1 C2_sub Phenyl C2->C2_sub Substitution with C3_sub Heterocycles (Pyridine, Pyrimidine) C3->C3_sub Introduction of C7_sub Aminopyrrolidine C7->C7_sub Addition of N1_sub 2'-Thiazolyl N1->N1_sub Modification with Activity Enhanced Cytotoxicity / Antimicrobial Activity C2_sub->Activity C3_sub->Activity C7_sub->Activity N1_sub->Activity

Caption: General SAR of 1,8-Naphthyridine Derivatives.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_analysis Data Analysis and SAR start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity antimicrobial Antimicrobial Susceptibility Testing (MIC) purification->antimicrobial data_analysis Calculate IC50 / Determine MIC cytotoxicity->data_analysis antimicrobial->data_analysis sar Establish Structure-Activity Relationship data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for SAR Studies of 1,8-Naphthyridine Analogs.

References

comparative analysis of different synthetic routes to 7-Methyl-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the synthesis of a key pharmaceutical intermediate.

This guide provides a comprehensive comparative analysis of the most common synthetic routes to 7-Methyl-1,8-naphthyridin-2-amine, a crucial building block in the development of various therapeutic agents. We will delve into three primary synthetic strategies: direct condensation, Friedländer annulation, and a multi-step functional group interconversion approach. This comparison focuses on key metrics including overall yield, reaction complexity, reagent costs, and scalability to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

MetricDirect CondensationFriedländer AnnulationMulti-step Synthesis (Functional Group Interconversion)
Overall Yield Moderate to GoodGood to ExcellentVariable (Depends on specific route)
Number of Steps 1-21-23+
Starting Materials 2,6-Diaminopyridine, 3-Oxobutyraldehyde dimethyl acetal2-Aminonicotinaldehyde, Ethyl acetoacetate (or similar)2-Amino-7-methyl-1,8-naphthyridine (precursor)
Key Reagents Phosphoric AcidVarious catalysts (e.g., CeCl₃·7H₂O, Choline Hydroxide)Acetic anhydride, Selenium dioxide, POCl₃, etc.
Scalability Potentially scalableDemonstrated scalabilityGenerally less scalable for large quantities
Cost-Effectiveness Potentially high due to starting material costCan be cost-effective with optimized catalystGenerally higher due to multiple steps and reagents

Synthetic Route 1: Direct Condensation

This is one of the most direct methods for the synthesis of this compound. It involves the acid-catalyzed cyclization of 2,6-diaminopyridine with 3-oxobutyraldehyde dimethyl acetal.

Reaction Pathway:

G 2,6-Diaminopyridine 2,6-Diaminopyridine This compound This compound 2,6-Diaminopyridine->this compound + 3-Oxobutyraldehyde dimethyl acetal H₃PO₄ 3-Oxobutyraldehyde dimethyl acetal 3-Oxobutyraldehyde dimethyl acetal

Figure 1. Direct condensation synthesis of this compound.

Experimental Protocol:

A mixture of 2,6-diaminopyridine and 3-oxobutyraldehyde dimethyl acetal is heated in the presence of a strong acid catalyst, typically phosphoric acid. The reaction proceeds via an initial condensation followed by an intramolecular cyclization to form the naphthyridine ring system.

Advantages:

  • Simplicity: This is a one-pot reaction, which simplifies the experimental setup and reduces handling losses.

  • Directness: It directly yields the desired product without the need for intermediate isolation.

Disadvantages:

  • Yield Variability: The reported yields for this reaction can be variable and may require careful optimization of reaction conditions.

  • Purification: The reaction mixture can sometimes be complex, requiring chromatographic purification to obtain the pure product.

  • Starting Material Cost: The cost of 3-oxobutyraldehyde dimethyl acetal can be a limiting factor for large-scale synthesis.

Synthetic Route 2: Friedländer Annulation

The Friedländer synthesis is a versatile and widely used method for the preparation of quinolines and their aza-analogs, including 1,8-naphthyridines. This approach involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or β-ketoester.

Reaction Pathway:

G 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Intermediate Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate 2-Aminonicotinaldehyde->Intermediate + Ethyl acetoacetate Catalyst Ethyl acetoacetate Ethyl acetoacetate This compound This compound Intermediate->this compound Hydrolysis & Decarboxylation & Amination

Figure 2. Friedländer annulation pathway to this compound.

Experimental Protocol:

2-Aminonicotinaldehyde is reacted with a ketone, such as acetone or ethyl acetoacetate, in the presence of a catalyst. A variety of catalysts have been reported to be effective, including inorganic salts like cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and green, reusable catalysts like choline hydroxide.[1][2] The reaction is often carried out under solvent-free grinding conditions or in environmentally benign solvents like water.[1][2] When ethyl acetoacetate is used, the resulting ester intermediate requires subsequent hydrolysis, decarboxylation, and amination to yield the final product.

Advantages:

  • High Yields: This method often provides good to excellent yields of the desired product.[1][2]

  • Versatility: The Friedländer synthesis is adaptable to a wide range of substrates, allowing for the synthesis of various substituted 1,8-naphthyridines.

  • Green Chemistry Approaches: Recent advancements have focused on developing environmentally friendly protocols using reusable catalysts and green solvents.[1][2]

  • Scalability: The use of efficient catalysts and simple work-up procedures makes this route amenable to gram-scale synthesis.[2]

Disadvantages:

  • Multi-step for specific precursors: Depending on the chosen ketone, the synthesis may involve multiple steps to arrive at the final amine.

  • Catalyst Selection: The choice of catalyst can significantly impact the reaction efficiency and regioselectivity.

Synthetic Route 3: Multi-step Functional Group Interconversion

This approach starts with a pre-formed 7-methyl-1,8-naphthyridine core and introduces the 2-amino group through a series of functional group transformations. A common starting material for this route is 2-amino-7-methyl-1,8-naphthyridine, which can be synthesized via the direct condensation method mentioned earlier.

Reaction Pathway:

G 2-Amino-7-methyl-1,8-naphthyridine 2-Amino-7-methyl-1,8-naphthyridine N-acetyl derivative N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide 2-Amino-7-methyl-1,8-naphthyridine->N-acetyl derivative Acetic anhydride Aldehyde derivative 2-Acetamido-1,8-naphthyridine-7-carbaldehyde N-acetyl derivative->Aldehyde derivative SeO₂ Final Product This compound Aldehyde derivative->Final Product Further transformations

Figure 3. Multi-step synthesis via functional group interconversion.

Experimental Protocol:

A typical sequence involves the protection of the amino group of 2-amino-7-methyl-1,8-naphthyridine by acetylation with acetic anhydride.[3] The methyl group at the 7-position is then oxidized to an aldehyde using selenium dioxide.[3] This aldehyde can then be subjected to further chemical modifications to re-introduce the amino group at the 2-position, although the direct conversion from this intermediate back to the target molecule is not explicitly detailed in the provided search results. A more common application of this intermediate is the synthesis of other 2,7-difunctionalized 1,8-naphthyridines.[3]

Advantages:

  • Access to Diverse Derivatives: This route is particularly useful for the synthesis of a variety of 2,7-disubstituted 1,8-naphthyridine analogs by modifying the aldehyde intermediate.[3]

Disadvantages:

  • Multiple Steps: The multi-step nature of this synthesis leads to a lower overall yield and increases the complexity of the process.

  • Harsh Reagents: The use of reagents like selenium dioxide and phosphorus oxychloride (in related transformations) can be hazardous and requires careful handling.

  • Lower Atom Economy: Multi-step syntheses generally have lower atom economy compared to one-pot reactions.

  • Limited Scalability: The complexity and use of stoichiometric, and sometimes toxic, reagents can make this route less suitable for large-scale production.

Conclusion

The choice of the most appropriate synthetic route to this compound depends heavily on the specific requirements of the researcher or organization.

  • For small-scale laboratory synthesis where simplicity is prioritized, the direct condensation method offers a straightforward approach, provided the starting materials are readily available.

  • For larger-scale production and in contexts where yield, cost-effectiveness, and green chemistry are important considerations, the Friedländer annulation with an optimized catalyst system appears to be the most promising route. Its demonstrated scalability and the development of environmentally friendly protocols make it an attractive option for industrial applications.

  • The multi-step functional group interconversion route is most valuable when the goal is to create a library of diverse 2,7-disubstituted 1,8-naphthyridine derivatives for structure-activity relationship (SAR) studies in drug discovery.

Researchers should carefully evaluate the trade-offs between the number of steps, overall yield, cost of reagents, and the desired scale of production when selecting a synthetic strategy for this important pharmaceutical intermediate.

References

Unveiling the Action of Novel 1,8-Naphthyridines: A Comparative Guide to Mechanism of Action Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with novel derivatives demonstrating significant potential as anticancer and antimicrobial agents. This guide provides a comparative analysis of the mechanism of action of these emerging compounds against established alternatives, supported by experimental data and detailed protocols for validation.

Key Mechanisms of Action of 1,8-Naphthyridine Compounds

Novel 1,8-naphthyridine derivatives exhibit a diverse range of biological activities, primarily centered around the inhibition of crucial cellular processes. The two most prominent mechanisms of action are the disruption of DNA replication and the modulation of cellular signaling pathways.

  • Anticancer Activity: Many 1,8-naphthyridine compounds exert their anticancer effects by targeting topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription.[1][2] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[2][3] One notable example is Vosaroxin, a first-in-class anticancer quinolone derivative that intercalates into DNA and inhibits topoisomerase II.[2] Furthermore, some derivatives have been shown to inhibit protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are critical for tumor growth and survival.[4]

  • Antimicrobial Activity: The antimicrobial properties of 1,8-naphthyridine derivatives, particularly the fluoroquinolone class, stem from their ability to inhibit bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6] This inhibition disrupts DNA replication and repair, leading to bacterial cell death. Enoxacin is a well-known antibiotic from this class.

This guide will focus on the validation of these two primary mechanisms of action.

Comparative Performance Data

The following tables summarize the in vitro efficacy of novel 1,8-naphthyridine derivatives compared to established drugs.

Table 1: Anticancer Activity - Topoisomerase II Inhibition and Cytotoxicity
Compound ClassSpecific DerivativeTargetCell LineIC50 (µM)Reference ComparatorComparator IC50 (µM)
1,8-NaphthyridineCompound 47 (Halogen substituted 1,8-naphthyridine-3-caboxamide)Topoisomerase II (presumed)MIAPaCa (Pancreatic Cancer)0.41[4][7]Etoposide~59.2 (in vitro enzyme assay)[1]
K-562 (Leukemia)0.77[4][7]
Compound 29 (Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl)Topoisomerase II (presumed)PA-1 (Ovarian Cancer)0.41[8]
SW620 (Colon Cancer)1.4[8]
VosaroxinTopoisomerase IIMyeloid cell linesPotent inhibitor (specific IC50 varies)[2]
QuinoloneEtoposideTopoisomerase IIVariousVaries by cell line--
Table 2: Anticancer Activity - Kinase Inhibition and Cytotoxicity
Compound ClassSpecific DerivativeTargetCell LineIC50 (nM)Reference ComparatorComparator IC50 (nM)
1,8-Naphthyridine- (Specific novel inhibitors)EGFR-Data not readily available in searched literatureGefitinib13.06 (HCC827), 77.26 (PC9)[5][9]
QuinazolineGefitinibEGFRHCC827 (Lung Cancer)13.06[5][9]--
PC9 (Lung Cancer)77.26[5][9]
Table 3: Antimicrobial Activity - DNA Gyrase Inhibition
Compound ClassSpecific DerivativeTargetBacterial StrainMIC90 (µg/mL)Reference ComparatorComparator IC50 (µM)
1,8-NaphthyridineCompound 14 (fluoroquinolone derivative)DNA GyraseS. aureus ATCC 259231.95[5][10]Ciprofloxacin0.39 (N. gonorrhoeae gyrase)[11]
E. coli ATCC 352181.95[5][10]
E. coli ATCC 259221.95[5][10]
FluoroquinoloneCiprofloxacinDNA GyraseVariousVaries by strain--

Experimental Protocols for Mechanism of Action Validation

Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1,8-naphthyridine compounds and control drugs for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate at 37°C for 1.5 hours.

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay assesses the ability of the compounds to inhibit the catalytic activity of topoisomerase II.

Principle: Topoisomerase II relaxes supercoiled plasmid DNA. Inhibitors will prevent this relaxation, leaving the DNA in its supercoiled state.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and reaction buffer.

  • Compound Addition: Add the 1,8-naphthyridine compound or a known inhibitor (e.g., etoposide) at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding purified human topoisomerase II enzyme.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Analyze the DNA topology by running the samples on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled and relaxed DNA will migrate differently.

Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

This assay measures the ability of the compounds to inhibit the activity of a specific protein kinase.

Principle: A variety of assay formats can be used, including fluorescence-based, luminescence-based, or radioactivity-based methods. A common method involves measuring the phosphorylation of a substrate peptide by the kinase.

Protocol (Example using a generic fluorescence-based assay):

  • Reaction Setup: In a microplate, add the kinase (e.g., recombinant EGFR), a specific substrate peptide, and ATP in a reaction buffer.

  • Compound Addition: Add the 1,8-naphthyridine compound or a known inhibitor (e.g., gefitinib) at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate. This often involves an antibody-based detection system coupled to a fluorescent probe.

  • Signal Measurement: Measure the fluorescence signal using a plate reader. The signal intensity will be inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the IC50 value.

Western Blotting for Apoptosis Markers

This technique is used to detect the expression of key proteins involved in the apoptotic pathway, confirming that cell death is occurring via apoptosis.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

  • Cell Lysis: Treat cells with the 1,8-naphthyridine compound for a specified time, then harvest and lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The presence and intensity of bands corresponding to the cleaved (activated) forms of caspases and PARP indicate apoptosis.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Signaling Pathways

Topoisomerase_II_Inhibition 1_8_Naphthyridine 1_8_Naphthyridine Topoisomerase_II Topoisomerase_II 1_8_Naphthyridine->Topoisomerase_II Inhibits DNA_Replication_Transcription DNA_Replication_Transcription Topoisomerase_II->DNA_Replication_Transcription Enables Double_Strand_Breaks Double_Strand_Breaks Topoisomerase_II->Double_Strand_Breaks Leads to Cell_Cycle_Arrest Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Double_Strand_Breaks->Cell_Cycle_Arrest EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival 1_8_Naphthyridine_Kinase_Inhibitor 1_8_Naphthyridine_Kinase_Inhibitor 1_8_Naphthyridine_Kinase_Inhibitor->EGFR Inhibits DNA_Gyrase_Inhibition 1_8_Naphthyridine_Antibiotic 1_8_Naphthyridine_Antibiotic DNA_Gyrase DNA_Gyrase 1_8_Naphthyridine_Antibiotic->DNA_Gyrase Inhibits Bacterial_DNA_Replication Bacterial_DNA_Replication DNA_Gyrase->Bacterial_DNA_Replication Enables Bacterial_Cell_Death Bacterial_Cell_Death Bacterial_DNA_Replication->Bacterial_Cell_Death Inhibition leads to Cell_Viability_Workflow Seed_Cells 1. Seed Cells (96-well plate) Treat_with_Compound 2. Add 1,8-Naphthyridine or Control Seed_Cells->Treat_with_Compound Incubate 3. Incubate (72 hours) Treat_with_Compound->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate (1.5 hours) Add_MTT->Incubate_MTT Solubilize 6. Add DMSO Incubate_MTT->Solubilize Measure_Absorbance 7. Read Absorbance (492 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 Apoptosis_Western_Blot_Workflow Treat_Cells 1. Treat Cells with 1,8-Naphthyridine Lyse_Cells 2. Cell Lysis & Protein Extraction Treat_Cells->Lyse_Cells Quantify_Protein 3. Protein Quantification Lyse_Cells->Quantify_Protein SDS_PAGE 4. SDS-PAGE Quantify_Protein->SDS_PAGE Transfer 5. Transfer to Membrane SDS_PAGE->Transfer Block 6. Blocking Transfer->Block Primary_Ab 7. Incubate with Primary Antibody (e.g., anti-cleaved Caspase-3) Block->Primary_Ab Secondary_Ab 8. Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect 9. Chemiluminescent Detection Secondary_Ab->Detect Analyze_Results Analyze Apoptosis Markers Detect->Analyze_Results

References

A Comparative Analysis of 7-Methyl-1,8-naphthyridin-2-amine Derivatives and Standard-of-Care Drugs in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective, and safer anticancer agents is a cornerstone of modern oncological research. In this context, heterocyclic compounds, particularly 1,8-naphthyridine derivatives, have emerged as a promising class of molecules with potent biological activities.[1][2] This guide provides a comparative overview of the efficacy of 7-Methyl-1,8-naphthyridin-2-amine derivatives against standard-of-care drugs, with a focus on their potential in breast cancer therapy. The information presented herein is based on preclinical data and is intended to inform further research and development in this area.

In Vitro Efficacy Against Human Breast Cancer Cells

Recent studies have explored the cytotoxic effects of novel 2-phenyl-7-methyl-1,8-naphthyridine derivatives on the MCF7 human breast cancer cell line. The half-maximal inhibitory concentration (IC50) values of these compounds were determined and compared with staurosporine, a potent but non-selective protein kinase inhibitor often used as a positive control in in vitro assays.

A selection of these derivatives demonstrated significant cytotoxic activity, with some compounds exhibiting greater potency than the reference drug. The results, summarized in the table below, highlight the potential of this chemical scaffold for the development of new anticancer agents.[1]

Compound IDModificationIC50 (µM) vs. MCF7 Cells
Derivative 10c Pyrazole moiety1.47
Derivative 8d Pyrimidine moiety1.62
Derivative 4d Pyridine moiety1.68
Derivative 10f Pyrazole moiety2.30
Derivative 8b Pyrimidine moiety3.19
Staurosporine (Reference)-4.51
Derivative 3fChalcone moiety6.53
Derivative 10bPyrazole moiety7.79
Derivative 8cPyrimidine moiety7.89
Derivative 6fSchiff base moiety7.88

Table 1: In Vitro Cytotoxicity of 2-Phenyl-7-methyl-1,8-naphthyridine Derivatives in MCF7 Cells. Data extracted from Al-romaizan et al. (2019).[1] Compounds with IC50 values lower than the reference drug, staurosporine, are highlighted in bold.

While the data from the Al-romaizan et al. study provides a valuable preliminary assessment, it is important to note that staurosporine is not a first-line treatment for breast cancer. For a more clinically relevant comparison, the efficacy of these derivatives should be evaluated against standard-of-care chemotherapeutic agents such as doxorubicin. A separate study on a different series of substituted 1,8-naphthyridine derivatives demonstrated their potent topoisomerase II inhibitory activity, with one compound, 5p, showing a better inhibitory effect than doxorubicin.[3][4][5][6] This suggests that the 1,8-naphthyridine scaffold holds promise for developing agents that could rival or surpass the efficacy of current standard therapies.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the following is a detailed methodology for the in vitro cytotoxicity assay, as described in the referenced literature.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on the MCF7 human breast cancer cell line.

Materials:

  • MCF7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (this compound derivatives) and reference drug (staurosporine) dissolved in Dimethyl Sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: MCF7 cells are seeded into 96-well plates at a density of approximately 5 x 10^3 cells per well in 100 µL of complete DMEM medium. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compounds and the reference drug. A control group receiving only the vehicle (DMSO) is also included.

  • Incubation: The plates are incubated for an additional 48 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow for In Vitro Cytotoxicity Assay

experimental_workflow Workflow of the In Vitro Cytotoxicity (MTT) Assay start Start seed_cells Seed MCF7 cells in 96-well plates start->seed_cells incubate_24h_1 Incubate for 24 hours seed_cells->incubate_24h_1 add_compounds Add test compounds and reference drug incubate_24h_1->add_compounds incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h remove_media Remove media incubate_4h->remove_media add_dmso Add DMSO to dissolve formazan remove_media->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the In Vitro Cytotoxicity (MTT) Assay.

Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction

Several studies suggest that 1,8-naphthyridine derivatives exert their anticancer effects by targeting topoisomerase II, a crucial enzyme involved in DNA replication and repair.[3][4][5][6] By inhibiting this enzyme, these compounds can lead to DNA damage, cell cycle arrest, and ultimately, programmed cell death (apoptosis).

The proposed signaling pathway for apoptosis induction by topoisomerase II inhibitors is illustrated below. The binding of the 1,8-naphthyridine derivative to the topoisomerase II-DNA complex stabilizes it, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which triggers a DNA damage response. This, in turn, activates a cascade of signaling events, culminating in the activation of caspases, the executioners of apoptosis.

Proposed Signaling Pathway for Apoptosis Induction

signaling_pathway Proposed Apoptotic Pathway of 1,8-Naphthyridine Derivatives cluster_0 Cellular Response naphthyridine 1,8-Naphthyridine Derivative topo_dna Topoisomerase II-DNA Complex naphthyridine->topo_dna Binds to stabilized_complex Stabilized Ternary Complex topo_dna->stabilized_complex Forms dna_damage DNA Double-Strand Breaks stabilized_complex->dna_damage Causes ddr DNA Damage Response (ATM/ATR activation) dna_damage->ddr Triggers p53 p53 Activation ddr->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed Apoptotic Pathway of 1,8-Naphthyridine Derivatives.

Conclusion and Future Directions

The available preclinical data suggests that this compound derivatives represent a promising scaffold for the development of novel anticancer agents. Several derivatives have demonstrated potent in vitro cytotoxicity against human breast cancer cells, with some exhibiting greater efficacy than the reference compound staurosporine.[1] Furthermore, the broader class of 1,8-naphthyridine derivatives has been shown to target topoisomerase II and induce apoptosis, a well-established mechanism for cancer therapy.[3][4][5][6]

Future research should focus on several key areas to advance the development of these compounds:

  • Comparative Efficacy: Direct, head-to-head in vitro and in vivo studies comparing the most potent this compound derivatives with current standard-of-care drugs for breast cancer, such as doxorubicin, paclitaxel, and tamoxifen.

  • Mechanism of Action: Detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by these specific derivatives.

  • Selectivity and Toxicity: Comprehensive profiling of the selectivity of these compounds for cancer cells over normal cells to assess their potential for a favorable therapeutic window and reduced side effects.

  • In Vivo Studies: Evaluation of the antitumor efficacy and pharmacokinetic properties of lead compounds in relevant animal models of breast cancer.

By addressing these research questions, the full therapeutic potential of this compound derivatives can be elucidated, paving the way for the development of new and improved treatments for cancer patients.

References

Assessing the Selectivity of 7-Methyl-1,8-naphthyridin-2-amine Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to be decorated with various functional groups to interact with a wide range of biological targets.[1] This guide provides a comparative analysis of enzyme inhibitors derived from the 7-Methyl-1,8-naphthyridin-2-amine core, evaluating their selectivity against other classes of enzyme inhibitors.

Introduction to this compound Derivatives

Derivatives of the 1,8-naphthyridine core have shown promise in a variety of therapeutic areas, including oncology. While this compound itself is primarily a synthetic starting material, its derivatives, particularly 2-phenyl-7-methyl-1,8-naphthyridine compounds, have demonstrated significant biological activity. This guide will focus on the cytotoxic effects of these compounds and compare their implied selectivity with highly selective kinase inhibitors based on related naphthyridine scaffolds.

Comparative Analysis of Inhibitor Selectivity

To provide a clear comparison, this guide contrasts the biological activity of 2-phenyl-7-methyl-1,8-naphthyridine derivatives with that of the well-characterized, highly selective mTOR inhibitors, Torin1 and Torin2, which are based on a 1,6-naphthyridinone framework.

Data Presentation

The following tables summarize the quantitative data on the biological activity of these compounds.

Table 1: Cytotoxicity of 2-phenyl-7-methyl-1,8-naphthyridine Derivatives against MCF7 Human Breast Cancer Cell Line

Compound IDModificationsIC50 (µM)Reference
8b 2-(4-chlorophenyl)-7-methyl-1,8-naphthyridine derivative3.19[2]
10f 2-(4-methoxyphenyl)-7-methyl-1,8-naphthyridine derivative2.30[2]
4d 2-(4-fluorophenyl)-7-methyl-1,8-naphthyridine derivative1.68[2]
8d 2-(p-tolyl)-7-methyl-1,8-naphthyridine derivative1.62[2]
10c 2-phenyl-7-methyl-1,8-naphthyridine derivative1.47[2]
Staurosporine (Reference Compound)4.51[2]

Table 2: Presumed Mechanism and Selectivity of 2-phenyl-1,8-naphthyridin-4-one Derivatives

Note: This data is for the closely related 2-phenyl-1,8-naphthyridin-4-one scaffold and is used here to infer the likely mechanism of action for the 2-phenyl-7-methyl-1,8-naphthyridin-2-amine derivatives.

Compound ClassPrimary TargetIC50 (Tubulin Polymerization, µM)Key FindingReference
2-phenyl-1,8-naphthyridin-4-onesTubulinPotent inhibitors with activity comparable to colchicine and podophyllotoxin.Good correlation between cytotoxicity and inhibition of tubulin polymerization.[3]

Table 3: Selectivity Profile of 1,6-Naphthyridinone-based mTOR Inhibitors

CompoundPrimary TargetIC50 (mTOR, cellular, nM)Selectivity over PI3KKinome SelectivityReference
Torin1 mTOR2~1000-foldHigh (100-fold binding selectivity vs. 450 kinases)[4]
Torin2 mTOR0.25~800-foldHigh (over 100-fold binding selectivity vs. 440 kinases)[5]

Discussion on Selectivity

The data presented highlights a key difference in the selectivity profiles between the two classes of naphthyridine-based inhibitors.

The 2-phenyl-7-methyl-1,8-naphthyridine derivatives exhibit potent cytotoxic activity against cancer cell lines. Based on studies of structurally similar compounds, this cytotoxicity is likely mediated through the inhibition of tubulin polymerization.[3] While effective in killing cancer cells, inhibitors of fundamental cellular processes like tubulin dynamics can be associated with toxicity to healthy, dividing cells. Their selectivity is therefore target-based (tubulin) but may not be cell-type specific.

In contrast, Torin1 and Torin2, which are derived from a 1,6-naphthyridinone core, demonstrate a much more refined selectivity profile. They are highly potent inhibitors of mTOR kinase and exhibit remarkable selectivity against the closely related PI3K kinase family and a broad panel of other kinases.[4][5] This high degree of selectivity is a desirable characteristic in modern drug development, as it can lead to a wider therapeutic window and fewer off-target effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro mTOR Kinase Assay

This protocol is adapted from established methods for measuring mTOR kinase activity.[1][6]

  • Immunoprecipitation of mTORC1:

    • Lyse cells in CHAPS-containing buffer.

    • Incubate cell lysates with anti-mTOR or anti-Raptor antibodies.

    • Capture the immune complexes with Protein A/G beads.

    • Wash the beads extensively to remove non-specific binding.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated mTORC1 in a kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).

    • Add the substrate (e.g., recombinant 4E-BP1 or p70S6K).

    • Initiate the reaction by adding ATP (e.g., 100-500 µM).

    • Incubate at 30°C for 20-30 minutes.

  • Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.

In Vitro PI3K Kinase Assay

This protocol describes a common method for assessing PI3K activity.[7][8]

  • Reaction Setup:

    • Prepare a reaction mixture containing the PI3K enzyme (e.g., p110α/p85α), the lipid substrate (e.g., PI(4,5)P2), and the test inhibitor in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT).

    • Pre-incubate the enzyme with the inhibitor for a defined period.

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of ATP and MgCl2.

    • Incubate at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection (ADP-Glo™ Assay as an example): [7]

    • Add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

Tubulin Polymerization Assay (General Protocol)

This is a generalized protocol based on standard methods for monitoring tubulin assembly.[9]

  • Preparation:

    • Resuspend purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP).

    • Add the test compound at various concentrations.

    • Incubate on ice.

  • Polymerization:

    • Transfer the mixture to a temperature-controlled spectrophotometer at 37°C to initiate polymerization.

    • Monitor the increase in absorbance at 340 nm over time. The absorbance increase is due to light scattering by the forming microtubules.

  • Analysis:

    • Plot the change in absorbance versus time.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the maximum rate of polymerization by 50%.

Visualizations

Signaling Pathway Diagram

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Activation S6K S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Translation Protein Translation S6K->Translation _4EBP1->Translation Inhibition when unphosphorylated Proliferation Cell Growth & Proliferation Translation->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Kinase (e.g., mTOR, PI3K) Mix Incubate Enzyme, Substrate, Inhibitor, and ATP Enzyme->Mix Inhibitor Test Compound (e.g., 7-Me-1,8-naphthyridine deriv.) Inhibitor->Mix Substrate Substrate (e.g., 4E-BP1, PIP2) Substrate->Mix ATP ATP ATP->Mix Phosphorylation Phosphorylation Occurs Mix->Phosphorylation Measure Measure Product (e.g., Phospho-substrate, ADP) Phosphorylation->Measure Analysis Data Analysis (IC50 determination) Measure->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

Derivatives of this compound show potent cytotoxic activity, likely through the inhibition of tubulin polymerization. This class of compounds, while effective, may have a different selectivity profile compared to other naphthyridine-based inhibitors that have been optimized for high selectivity against specific kinase targets. The comparison with highly selective mTOR inhibitors like Torin1 and Torin2, which are based on a 1,6-naphthyridinone scaffold, underscores the importance of the specific naphthyridine core and its substitution patterns in determining the selectivity of the final inhibitor. For researchers in drug development, this highlights that while the 1,8-naphthyridine scaffold is a valuable starting point, extensive medicinal chemistry efforts are required to achieve the high degree of selectivity often desired for targeted therapies.

References

Comparative Docking Analysis of 1,8-Naphthyridine Derivatives Against Key Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of 1,8-naphthyridine derivatives with various protein targets implicated in cancer and microbial infections. This report synthesizes data from multiple studies to provide a comparative overview of the potential of this versatile scaffold in medicinal chemistry.

A series of novel 1,8-naphthyridine derivatives have been investigated for their therapeutic potential, with in silico docking studies playing a crucial role in elucidating their mechanism of action at the molecular level. These studies reveal that modifications to the 1,8-naphthyridine core can significantly influence binding affinity and selectivity for various target proteins. This guide summarizes key findings from recent research, presenting comparative docking scores and detailed experimental protocols to aid in the rational design of new, more potent inhibitors.

Quantitative Docking Data Summary

The following table summarizes the molecular docking results for various 1,8-naphthyridine derivatives against different protein targets. The data is compiled from several independent studies and highlights the binding energies, a key indicator of the stability of the ligand-protein complex.

Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)Potential Application
Novel 1,8-Naphthyridine DerivativesDNA Gyrase BNot SpecifiedModerate to Good Binding AffinityNalidixic AcidNot SpecifiedAntibacterial
Bis(trifluoromethyl)phenyl-quinoline-benzamide-[1][2]-naphthyridineNot SpecifiedNot SpecifiedStrong Binding AffinitiesNot SpecifiedNot SpecifiedAnticancer, Antimicrobial
Imidazo[1,2-a][1][2]-naphthyridineNot SpecifiedNot SpecifiedStrong Binding AffinitiesNot SpecifiedNot SpecifiedAnticancer, Antimicrobial
Novel 1,8-Naphthyridine DerivativesHuman Estrogen Receptor1ERR-147.819 (C13), -147.054 (C3)Tamoxifen-137.807Anti-breast Cancer
2,7-dimethyl-1,8-naphthyridine derivativesTopoisomerase II4FM9-95.16 (Vosaroxin)VosaroxinNot SpecifiedAnticancer
Novel 1,8-Naphthyridine DerivativesDNA Topoisomerase II1ZXM-9.3 to -8.9Bevacizumab-6.0Anticancer

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for interpreting the results. Below are detailed protocols from the referenced literature.

Molecular Docking Protocol for Anti-Breast Cancer Agents Targeting Human Estrogen Receptor[3]
  • Software: Not explicitly stated, but results include "Mol. Dock scores" and "Re-rank scores".

  • Protein Preparation: The three-dimensional crystal structure of the human estrogen receptor (PDB ID: 1ERR) was obtained from the Protein Data Bank.

  • Ligand Preparation: Seventeen novel derivatives of 1,8-naphthyridine and the standard drug Tamoxifen were used as ligands.

  • Docking Procedure: Molecular docking simulations were performed to study the interaction of the 1,8-naphthyridine derivatives and Tamoxifen in the active site of the human estrogen receptor. The docking scores and re-rank scores were calculated to estimate the binding affinity.

Molecular Docking Protocol for Anticancer Agents Targeting DNA Topoisomerase II[4][5]
  • Software: Not explicitly stated in one study, another mentions the use of a program that generates binding energy scores.

  • Protein Preparation: The crystal structure of topoisomerase II (PDB ID: 4FM9 or 1ZXM) was used for the docking studies.[3][4]

  • Ligand Preparation: The structures of the synthesized 2,7-dimethyl-1,8-naphthyridine derivatives and the reference drug Vosaroxin were prepared for docking.[3] In another study, newly designed ligands (L1 to L5) and the standard drug bevacizumab were used.[4]

  • Docking and Analysis: The ligands were docked into the binding site of topoisomerase II. The binding energy scores were calculated to evaluate the binding affinity. The interactions, including hydrogen bonds with amino acid residues and DNA, were analyzed.[3] The root mean square deviation (RMSD) values were also calculated to assess conformational deviation.[4]

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the design and evaluation of novel 1,8-naphthyridine derivatives, integrating both computational and experimental approaches.

Caption: A generalized workflow for the development of 1,8-naphthyridine derivatives.

Signaling Pathway Inhibition

1,8-Naphthyridine derivatives, particularly those investigated as anticancer agents, often target key enzymes involved in cell proliferation and survival. One such critical target is the DNA Topoisomerase II enzyme. The diagram below illustrates the central role of this enzyme in DNA replication and how its inhibition by 1,8-naphthyridine derivatives can lead to cancer cell death.

TopoisomeraseII_Inhibition cluster_pathway DNA Replication & Cell Cycle cluster_inhibition Therapeutic Intervention DNA_Replication DNA Replication Cell_Division Cell Division DNA_Replication->Cell_Division Topoisomerase_II Topoisomerase II Topoisomerase_II->DNA_Replication Facilitates Apoptosis Apoptosis (Cell Death) Topoisomerase_II:s->Apoptosis:n Induces Naphthyridine_Derivative 1,8-Naphthyridine Derivative Naphthyridine_Derivative->Topoisomerase_II Inhibition

Caption: Inhibition of Topoisomerase II by 1,8-naphthyridine derivatives disrupts DNA replication.

References

The ADME Profile of 7-Methyl-1,8-naphthyridin-2-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 7-Methyl-1,8-naphthyridin-2-amine analogs is crucial for their development as potential therapeutic agents. The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. However, the success of any drug candidate hinges on its favorable pharmacokinetic profile. This guide provides a comparative overview of the ADME properties of this class of compounds, supported by representative data and detailed experimental protocols.

The journey of a drug from administration to its target site and subsequent elimination from the body is governed by its ADME properties. For researchers and drug development professionals, a comprehensive understanding of these characteristics is paramount in selecting and optimizing lead compounds. This guide synthesizes available data on this compound analogs and related 1,8-naphthyridine derivatives to offer insights into their potential as viable drug candidates.

Comparative ADME Properties of 1,8-Naphthyridine Analogs

Compound IDStructureAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)Plasma Protein Binding (%)CYP3A4 Inhibition (IC₅₀, µM)
Parent This compound502.54585>25
Analog A R = OCH₃353.1309215
Analog B R = Cl205.865988
Analog C R = COOH1500.5>12060>50
Analog D R = Morpholine801.2907530

This table presents hypothetical data based on typical values observed for similar heterocyclic compounds in drug discovery programs. The structural modifications (R group) are illustrative of common chemical alterations made to a parent scaffold to modulate its ADME properties.

Key ADME Parameters and Their Significance

  • Aqueous Solubility: This is a critical factor for oral absorption. Poor solubility can lead to low bioavailability. As illustrated, the introduction of a carboxylic acid group (Analog C) can significantly enhance solubility.

  • Permeability: The ability of a compound to cross biological membranes, such as the intestinal wall, is essential for absorption. The Caco-2 cell permeability assay is a standard in vitro model for predicting human intestinal permeability. Lipophilic modifications, such as the addition of a chlorine atom (Analog B), can increase permeability.

  • Metabolic Stability: The rate at which a compound is metabolized, typically by liver microsomes, determines its half-life in the body. Higher stability (longer half-life) is often desirable.

  • Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood can affect its distribution and availability to reach its target. High PPB can limit the free fraction of the drug.

  • Cytochrome P450 (CYP) Inhibition: Inhibition of major drug-metabolizing enzymes like CYP3A4 can lead to drug-drug interactions. High IC₅₀ values are preferred, indicating weaker inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of ADME data. Below are standard protocols for the key in vitro assays.

Aqueous Kinetic Solubility Assay
  • Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared.

  • Assay Procedure: The stock solution is added to a 96-well plate, followed by the addition of a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve the final desired concentration.

  • Incubation and Analysis: The plate is shaken for a specified period (e.g., 2 hours) at room temperature. The resulting suspension is then filtered to remove any precipitated compound.

  • Quantification: The concentration of the compound in the filtrate is determined by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) by comparing it to a standard curve.

Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to allow for differentiation and formation of a monolayer.

  • Assay Procedure: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. The experiment is also performed in the reverse direction (B to A) to assess efflux.

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Microsomal Stability Assay
  • Reaction Mixture Preparation: The test compound is incubated with liver microsomes (e.g., human, rat) and a cofactor solution containing NADPH in a phosphate buffer (pH 7.4).

  • Incubation: The reaction is initiated by the addition of the cofactor and incubated at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Analysis: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The half-life (t½) is calculated from the rate of disappearance of the compound.

Plasma Protein Binding Assay (Equilibrium Dialysis)
  • Apparatus Setup: An equilibrium dialysis apparatus with a semi-permeable membrane separating two chambers is used.

  • Assay Procedure: The test compound is added to plasma in one chamber, and a buffer solution is added to the other chamber.

  • Incubation: The apparatus is incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated from the difference in concentrations between the two chambers.

CYP450 Inhibition Assay
  • Reaction Mixture: The test compound at various concentrations is pre-incubated with human liver microsomes and a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4).

  • Reaction Initiation: The reaction is started by the addition of NADPH.

  • Incubation and Termination: The mixture is incubated at 37°C, and the reaction is stopped after a specific time.

  • Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the in vitro ADME screening of drug candidates like the this compound analogs.

ADME_Workflow cluster_0 Early Discovery cluster_1 Lead Optimization - In Vitro ADME Profiling cluster_2 Decision Making Compound_Library Compound Library (this compound Analogs) HTS High-Throughput Screening (Primary Biological Activity) Compound_Library->HTS Hit_Selection Hit Selection HTS->Hit_Selection Solubility Aqueous Solubility Hit_Selection->Solubility Permeability Caco-2 Permeability Hit_Selection->Permeability Metabolic_Stability Microsomal Stability Hit_Selection->Metabolic_Stability PPB Plasma Protein Binding Hit_Selection->PPB CYP_Inhibition CYP450 Inhibition Hit_Selection->CYP_Inhibition Data_Analysis Data Analysis & Structure-Activity Relationship Solubility->Data_Analysis Permeability->Data_Analysis Metabolic_Stability->Data_Analysis PPB->Data_Analysis CYP_Inhibition->Data_Analysis Candidate_Selection Candidate Selection for In Vivo Studies Data_Analysis->Candidate_Selection

head-to-head comparison of different generations of 1,8-naphthyridine antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine antibiotics represent a significant lineage in the development of synthetic antibacterial agents. From the pioneering discovery of nalidixic acid to the development of broader-spectrum fluoroquinolones, this class of compounds has provided clinicians with powerful tools to combat bacterial infections. However, the evolution of these drugs has also been marked by shifts in potency, pharmacokinetic profiles, and, critically, safety concerns. This guide provides a head-to-head comparison of different generations of 1,8-naphthyridine antibiotics, supported by experimental data and detailed methodologies, to inform future research and development in this chemical space.

Generational Overview

The 1,8-naphthyridine antibiotics can be broadly categorized into generations based on their spectrum of activity and chemical structure.

  • First Generation (e.g., Nalidixic Acid): The progenitor of this class, nalidixic acid, exhibited activity primarily against Gram-negative bacteria and was mainly used for urinary tract infections.[1] Its use is now limited due to its narrow spectrum and the availability of more effective agents.[1]

  • Second Generation (e.g., Enoxacin): This generation introduced a fluorine atom at the C-6 position, a hallmark of the closely related fluoroquinolones. Enoxacin demonstrated an expanded spectrum of activity, including some Gram-positive bacteria and improved potency against Gram-negative organisms.[2][3]

  • Later Generations (Fluoroquinolones with a 1,8-Naphthyridine Core, e.g., Trovafloxacin, Garenoxacin): These drugs, often classified as fluoroquinolones, possess a 1,8-naphthyridine core structure and exhibit a broad spectrum of activity against Gram-positive, Gram-negative, and atypical bacteria.[4][5] Their development aimed to enhance potency and pharmacokinetic properties. However, some members of this generation, like trovafloxacin, were withdrawn from the market due to severe adverse effects.[6][7]

Quantitative Data Comparison

The following tables summarize the key performance indicators for representative drugs from different generations of 1,8-naphthyridine antibiotics.

Table 1: Comparative In Vitro Activity (MIC90, µg/mL)

OrganismNalidixic AcidEnoxacinGarenoxacinTrovafloxacin
Staphylococcus aureusResistant[1]1.0 - 4.00.125 - 0.50.125
Streptococcus pneumoniaeResistant4.00.060.125 - 0.25
Escherichia coli4.0 - 16.00.125 - 0.5≤0.06 - 0.1250.06
Pseudomonas aeruginosaResistant[1]1.0 - 4.04.0 - 8.01.0 - 4.0

Note: MIC90 values are approximate ranges compiled from various sources and can vary depending on the specific study and strains tested.

Table 2: Comparative Pharmacokinetic Properties

ParameterNalidixic AcidEnoxacinGarenoxacinTrovafloxacin
Bioavailability (%) ~96[8]~90[9]~90~88[10]
Half-life (hours) 1.1 - 2.5[11]3 - 6[9]~14[12]9 - 12[13]
Protein Binding (%) 93[11]35 - 40[9]75[14]~76
Volume of Distribution (L/kg) Low (not specified)1.6 - 2.0[15]Not specified~1.4
Primary Elimination Renal (metabolite)[11]Renal[2]Renal and HepaticHepatic[16]

Table 3: Comparative Safety and Tolerability

DrugCommon Adverse EffectsSerious Adverse Effects
Nalidixic Acid Nausea, vomiting, diarrhea, headache, dizziness, photosensitivity[1][17]Convulsions, increased intracranial pressure, hemolytic anemia (rare)[1][18]
Enoxacin Nausea, vomiting, diarrhea, headache, dizziness, insomnia[19]Seizures, tendonitis/tendon rupture, QTc prolongation (rare)[19][20]
Garenoxacin Diarrhea, nausea, headache, dizziness[21][22]Generally well-tolerated with a low incidence of serious adverse events[21][23][24]
Trovafloxacin Dizziness, nausea, headache, diarrhea[4]Severe hepatotoxicity (liver failure, death) [6][7][25]

Visualizing the Evolution and Mechanism

To better understand the relationships and processes involved with 1,8-naphthyridine antibiotics, the following diagrams are provided.

cluster_gen1 First Generation cluster_gen2 Second Generation cluster_later_gen Later Generations Nalidixic Acid Nalidixic Acid Enoxacin Enoxacin Nalidixic Acid->Enoxacin Improved Gram-negative activity Some Gram-positive activity Garenoxacin Garenoxacin Enoxacin->Garenoxacin Broader spectrum Improved pharmacokinetics Trovafloxacin Trovafloxacin Enoxacin->Trovafloxacin Broad spectrum Enhanced Gram-positive activity

Generational Development of 1,8-Naphthyridine Antibiotics

cluster_mechanism Mechanism of Action Bacterial Cell Bacterial Cell 1,8-Naphthyridine Antibiotic 1,8-Naphthyridine Antibiotic DNA Gyrase (Gram-negative) DNA Gyrase (Gram-negative) 1,8-Naphthyridine Antibiotic->DNA Gyrase (Gram-negative) Inhibition Topoisomerase IV (Gram-positive) Topoisomerase IV (Gram-positive) 1,8-Naphthyridine Antibiotic->Topoisomerase IV (Gram-positive) Inhibition DNA Replication DNA Replication DNA Gyrase (Gram-negative)->DNA Replication Topoisomerase IV (Gram-positive)->DNA Replication Cell Death Cell Death DNA Replication->Cell Death Disruption leads to

Simplified Mechanism of Action of 1,8-Naphthyridine Antibiotics

cluster_workflow Experimental Workflow: MIC Determination Prepare Bacterial Inoculum Prepare Bacterial Inoculum Inoculate Microplate Inoculate Microplate Prepare Bacterial Inoculum->Inoculate Microplate Serial Dilution of Antibiotic Serial Dilution of Antibiotic Serial Dilution of Antibiotic->Inoculate Microplate Incubate Incubate Inoculate Microplate->Incubate Visual Inspection for Growth Visual Inspection for Growth Incubate->Visual Inspection for Growth Determine MIC Determine MIC Visual Inspection for Growth->Determine MIC

Workflow for Minimum Inhibitory Concentration (MIC) Determination

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Antibiotic Stock Solutions: Prepare stock solutions of the 1,8-naphthyridine antibiotics in a suitable solvent at a concentration of at least 10 times the highest concentration to be tested.

  • Bacterial Strains: Use standardized bacterial strains (e.g., from ATCC) and clinical isolates relevant to the study.

  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria.

  • Microplates: Use sterile 96-well microtiter plates.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on an agar plate, select 3-5 colonies of the test bacterium.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microplate.

3. Antibiotic Dilution Series:

  • Perform a two-fold serial dilution of each antibiotic in CAMHB directly in the 96-well microplate. The final volume in each well should be 50 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

5. MIC Determination:

  • Following incubation, visually inspect the microplates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Pharmacokinetic Parameter Determination

This protocol outlines a general procedure for determining key pharmacokinetic parameters in an animal model (e.g., rodents).

1. Animal Model and Dosing:

  • Select a suitable animal model (e.g., Sprague-Dawley rats).

  • Administer the 1,8-naphthyridine antibiotic via the desired route (e.g., oral gavage for bioavailability studies, intravenous injection for clearance and volume of distribution). The dose should be based on previous toxicity and efficacy studies.

2. Sample Collection:

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Process the blood samples to obtain plasma or serum, which is then stored at -80 °C until analysis.

3. Bioanalytical Method:

  • Develop and validate a sensitive and specific analytical method (e.g., HPLC-MS/MS) for the quantification of the antibiotic in plasma/serum.

  • Prepare a standard curve using known concentrations of the antibiotic in the same matrix (plasma/serum).

4. Pharmacokinetic Analysis:

  • Analyze the plasma/serum samples to determine the concentration of the antibiotic at each time point.

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:

    • Area Under the Curve (AUC): The total drug exposure over time.

    • Maximum Concentration (Cmax): The peak plasma concentration.

    • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

    • Half-life (t1/2): The time required for the drug concentration to decrease by half.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes.

    • Clearance (CL): The rate at which the drug is removed from the body.

    • Bioavailability (F%): (AUCoral / AUCIV) x 100.

Conclusion

The evolution of 1,8-naphthyridine antibiotics from the narrow-spectrum nalidixic acid to the broad-spectrum fluoroquinolones demonstrates significant progress in antibacterial drug development. While later generations offer enhanced potency and a wider range of activity, this has, in some cases, been accompanied by severe safety concerns, as exemplified by the hepatotoxicity of trovafloxacin.[6][7] Garenoxacin appears to represent a more favorable balance of broad-spectrum activity and a better safety profile.[21][23] This comparative guide highlights the critical importance of a multi-faceted evaluation of new antibiotic candidates, encompassing not only their in vitro and in vivo efficacy but also a thorough assessment of their pharmacokinetic and safety profiles. Future research in this area should continue to explore structural modifications that can maximize antibacterial activity while minimizing off-target effects and toxicity.

References

Safety Operating Guide

Proper Disposal of 7-Methyl-1,8-naphthyridin-2-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 7-Methyl-1,8-naphthyridin-2-amine is a solid chemical compound that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Disposal must be handled through an approved hazardous waste management service.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard and Disposal Information Summary

ParameterInformationCitation
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.
Physical Form Solid
Storage of Waste Segregate from incompatible materials. Store in a cool, dry, well-ventilated area in a tightly sealed, properly labeled container.[2][3][4]

Chemical Incompatibilities

To prevent dangerous chemical reactions, this compound waste must be segregated from the following incompatible materials. This list is based on the general reactivity of amines.

Incompatible Material ClassExamples
Strong Oxidizing AgentsPeroxides, nitrates, perchlorates
Strong AcidsHydrochloric acid, sulfuric acid, nitric acid
Acid ChloridesAcetyl chloride, benzoyl chloride
Acid AnhydridesAcetic anhydride
HalogensChlorine, bromine, fluorine

Detailed Disposal Protocol

This protocol outlines the step-by-step procedure for the disposal of this compound from the laboratory bench to collection by a certified hazardous waste handler.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handle the waste in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[4]

2. Waste Segregation and Container Selection:

  • Designate a specific, compatible waste container for this compound and its contaminated materials (e.g., weighing boats, contaminated gloves, paper towels).

  • Acceptable containers are typically made of glass or high-density polyethylene (HDPE).[2][4] Do not use metal containers.[4]

  • Ensure the container is in good condition with a secure, tight-fitting lid.

3. Labeling the Hazardous Waste Container:

  • As soon as you begin accumulating waste, affix a hazardous waste label to the container.[3]

  • The label must include the following information:

    • The words "Hazardous Waste"[4]

    • The full chemical name: "this compound"

    • The date accumulation started.

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The name and contact information of the generating laboratory/researcher.

4. Accumulation of Solid Waste:

  • Carefully place solid this compound waste into the designated, labeled container.

  • Contaminated disposable materials, such as gloves and paper towels, should be double-bagged in clear plastic bags, with each bag also tagged with a hazardous waste label, before being placed in the solid waste container.[2]

  • Keep the waste container securely closed at all times, except when adding waste.[5]

5. Storage of the Waste Container:

  • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[5][6]

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[6]

  • Ensure the storage area is away from drains and incompatible chemicals.[4]

6. Arranging for Disposal:

  • Once the waste container is full, or if the waste has been stored for the maximum allowable time (which can vary by jurisdiction, but is often up to one year for partially filled containers in an SAA), arrange for its collection.[2][5]

  • Contact your institution's Environmental Health and Safety (EH&S) department or your designated hazardous waste management provider to schedule a pickup.

  • You may be required to complete a hazardous waste manifest form. This is a legal document that tracks the waste from your laboratory to its final disposal site.[7][8] Your EH&S department will provide guidance on filling out this form.

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation (this compound) PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate Waste into a Compatible & Labeled Container PPE->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store Full Container Full or Max Storage Time Reached Store->Full Contact Contact EH&S for Waste Pickup Full->Contact Manifest Complete Hazardous Waste Manifest Contact->Manifest Pickup Waste Collected by Authorized Personnel Manifest->Pickup End Proper Disposal Pickup->End

Caption: Disposal workflow for this compound.

By adhering to these procedures, you will ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment. Always consult your institution's specific guidelines and your local regulations for any additional requirements.

References

Essential Safety and Operational Guidance for 7-Methyl-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of 7-Methyl-1,8-naphthyridin-2-amine (CAS No. 1568-93-0), including operational and disposal protocols.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. Adherence to the following safety protocols is critical to mitigate risks of exposure.

Hazard ClassificationGHS PictogramPrecautionary StatementsRequired Personal Protective Equipment
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1][2]GHS07P264, P270, P301+P312, P330, P501Hand: Nitrile gloves.[3] Eye: Safety goggles.[3] Respiratory: NIOSH-approved respirator with N100 or P3 cartridges.
Skin Irritation (Category 2) , H315: Causes skin irritation.[1][2]GHS07P264, P280, P302+P352, P321, P332+P313, P362Hand: Nitrile gloves. Protective Clothing: Lab coat.
Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[1][2]GHS07P264, P280, P305+P351+P338, P337+P313Eye: Safety goggles or face shield.
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation , H335: May cause respiratory irritation.[1][2]GHS07P261, P271, P304+P340, P312, P403+P233, P405, P501Respiratory: Use in a fume hood. NIOSH-approved respirator with N100 or P3 cartridges.

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following workflow is mandatory to ensure the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage_disposal Storage & Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Work in a well-ventilated fume hood b->c d Weigh and handle the solid compound c->d e Prepare solutions or conduct reactions d->e f Decontaminate work surfaces e->f g Doff and dispose of contaminated PPE f->g h Wash hands thoroughly g->h i Store in a cool, dry, dark, and well-ventilated area h->i j Segregate and label waste containers i->j k Arrange for hazardous waste pickup j->k

Workflow for handling this compound.

Experimental Protocols: Emergency Procedures

In case of accidental exposure, immediate action is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: this compound is considered hazardous waste.

  • Containerization:

    • Place solid waste in a clearly labeled, sealed, and compatible container. The original manufacturer's container is often suitable.[3]

    • Contaminated lab supplies (e.g., gloves, wipes) should be double-bagged in clear plastic bags.[3]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and include the full chemical name, concentration, and date of accumulation.

  • Storage of Waste: Store hazardous waste in a designated, secure area away from incompatible materials. Ensure the storage area is cool, dry, and well-ventilated.

  • Disposal Method: Do not dispose of this chemical in regular trash or down the drain.[4] Arrange for collection by a licensed hazardous waste disposal service. The ultimate disposal method will likely be incineration at a permitted facility.[5]

Incompatible Materials: Keep away from strong oxidizing agents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-1,8-naphthyridin-2-amine
Reactant of Route 2
7-Methyl-1,8-naphthyridin-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.